N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
説明
特性
IUPAC Name |
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFNKWOWBWJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is strategically designed around the principles of malonic ester synthesis followed by sequential amidation reactions. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering them a robust framework for the laboratory-scale synthesis of this and structurally related molecules.
Introduction and Strategic Overview
This compound is a molecule featuring two amide linkages derived from a central propanedioic acid (malonic acid) backbone. One amide is formed with octylamine, a primary aliphatic amine, and the other with 5-chloro-2-aminophenol, an aromatic amine. The strategic approach to its synthesis involves a multi-step process that ensures high yields and purity of the final product.
The core of this synthetic strategy is the use of a malonic acid derivative, which provides the central three-carbon propanediamide core. The synthesis can be conceptually broken down into three main stages:
-
Stage 1: Activation of the Malonic Acid Core: This involves the preparation of a more reactive derivative of malonic acid, such as a malonic ester, to facilitate subsequent amidation reactions.
-
Stage 2: First Amidation - Formation of the N-octylpropanediamide intermediate: The activated malonic acid derivative is reacted with octylamine to form the first amide bond.
-
Stage 3: Second Amidation - Coupling with 5-chloro-2-aminophenol: The intermediate from stage 2 is then coupled with 5-chloro-2-aminophenol to form the final desired product.
This sequential approach allows for controlled and selective formation of the two different amide bonds.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a streamlined process from commercially available starting materials to the final target compound.
Caption: A high-level overview of the three-stage synthesis pathway.
Detailed Synthesis Pathway and Mechanistic Insights
Precursor Sourcing and Preparation
The key precursors for this synthesis are diethyl malonate, octylamine, and 5-chloro-2-aminophenol. Diethyl malonate and octylamine are readily available from commercial suppliers. 5-chloro-2-aminophenol can also be commercially sourced or synthesized from 2-chloro-5-nitrophenol via reduction[1][2][3]. A common method for this reduction involves using iron powder and ammonium chloride in a mixture of ethanol and water[1][3].
Stage 1 & 2: Synthesis of Ethyl 3-(octylamino)-3-oxopropanoate via Aminolysis
The initial step involves the reaction of a malonic ester, such as diethyl malonate, with octylamine. This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism[4][5]. The nitrogen atom of octylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate[4].
Caption: The key steps in the aminolysis of diethyl malonate with octylamine.
While this reaction can be driven by heating the reactants together, the direct reaction of esters with amines can be slow due to the relatively poor leaving group nature of the alkoxy group (RO-)[5]. To achieve a reasonable reaction rate and yield, the reaction is typically performed at elevated temperatures.
Experimental Protocol: Synthesis of Ethyl 3-(octylamino)-3-oxopropanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate (1.0 equivalent) and octylamine (1.0-1.2 equivalents). The use of a slight excess of the amine can help drive the reaction to completion. No solvent is strictly necessary, but a high-boiling, inert solvent such as toluene or xylene can be used.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, the excess octylamine and the ethanol byproduct can be removed under reduced pressure. The resulting crude product, ethyl 3-(octylamino)-3-oxopropanoate, can be purified by vacuum distillation or column chromatography on silica gel.
Stage 3: Amide Bond Formation with 5-chloro-2-aminophenol
The final step is the formation of the second amide bond by reacting the intermediate ester-amide, ethyl 3-(octylamino)-3-oxopropanoate, with 5-chloro-2-aminophenol. Direct reaction of an ester with an amine to form an amide is possible but often requires harsh conditions[5][6][7]. A more efficient and milder approach involves the use of a coupling agent or conversion of the ester to a more reactive species.
However, for this specific transformation, a direct aminolysis at elevated temperatures is a plausible route, similar to the first step. The hydroxyl group on the 5-chloro-2-aminophenol is less nucleophilic than the amino group and is less likely to interfere under these conditions.
A more reliable method involves converting the ester intermediate to a carboxylic acid, followed by a standard amide coupling reaction.
3.3.1. Saponification of the Ester Intermediate
The ethyl ester of the intermediate can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).
Experimental Protocol: Synthesis of 3-(octylamino)-3-oxopropanoic acid
-
Reaction Setup: Dissolve ethyl 3-(octylamino)-3-oxopropanoate (1.0 equivalent) in a mixture of ethanol and water.
-
Reaction Conditions: Add a solution of sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
3.3.2. Amide Coupling
The resulting carboxylic acid can then be coupled with 5-chloro-2-aminophenol using a standard peptide coupling reagent. The direct reaction between a carboxylic acid and an amine is challenging due to the formation of an acid-base salt[6][8]. Coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine[7][8]. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Caption: Generalized workflow for amide coupling using a coupling agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(octylamino)-3-oxopropanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add 5-chloro-2-aminophenol (1.0-1.1 equivalents) and the coupling agent (e.g., EDC, 1.1-1.2 equivalents). A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is often added to neutralize the acid formed during the reaction. A catalyst like 4-dimethylaminopyridine (DMAP) can also be included to accelerate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 5-chloro-2-hydroxyphenyl group, the aliphatic protons of the octyl chain, the methylene protons of the propanediamide backbone, and the amide N-H protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the aromatic carbons, and the aliphatic carbons of the octyl chain and propanediamide core. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₇H₂₅ClN₂O₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amides), C=O stretching (amides), and O-H stretching (phenol). |
| Melting Point | A sharp melting point for a pure crystalline solid. |
Conclusion
The synthesis of this compound can be effectively achieved through a well-designed, multi-step synthetic route. The key transformations involve the sequential amidation of a malonic acid derivative, first with octylamine and subsequently with 5-chloro-2-aminophenol. The use of standard amide coupling protocols in the final step ensures high efficiency and yield. This guide provides a robust and scientifically sound framework for the synthesis of this and analogous propanediamide derivatives, which can be valuable for further research and development in the pharmaceutical and chemical sciences.
References
- 1. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chlorophenol 97 28443-50-7 [sigmaaldrich.com]
- 3. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
An In-depth Technical Guide to the Physicochemical Properties of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Introduction: Unveiling the Molecular Profile for Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound of interest for researchers, scientists, and drug development professionals.
While some fundamental properties of this molecule have been established, this document goes a step further by detailing the authoritative, field-proven experimental methodologies required to fully characterize this and other novel chemical entities. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip researchers with the knowledge to generate robust and reliable data, thereby accelerating the journey from discovery to clinical application.
I. Core Molecular Attributes of this compound
A foundational understanding of a molecule begins with its basic structural and identifying information. For this compound, the following has been established:
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅ClN₂O₃ | [6][7] |
| Molecular Weight | 340.9 g/mol | [6][8] |
| CAS Number | 1298023-69-4 | [6][7] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [6] |
| UV/Vis. λmax | 213, 247, 296 nm | [6] |
These fundamental data points are the initial identifiers for this compound and serve as the basis for all subsequent physicochemical characterization. The crystalline nature of the solid form, for instance, has significant implications for its melting point and dissolution behavior.
II. Thermal Properties: Probing the Solid-State Behavior
The thermal stability and phase behavior of a pharmaceutical compound are critical parameters that influence its formulation, storage, and manufacturing processes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for elucidating these properties.[5][9][10][11][12][13][14]
A. Melting Point Determination via Differential Scanning Calorimetry (DSC)
The melting point is a key indicator of a crystalline solid's purity and identity. DSC is the gold-standard technique for its determination, offering high precision and a wealth of additional information about a material's thermal transitions.[5][9][10][11][12]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality in Experimental Design: The use of a controlled heating rate is crucial for obtaining reproducible results. A nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
Diagram: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
B. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[14][15][16]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, for example, 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air) up to a temperature where complete decomposition is expected.
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.
Causality in Experimental Design: The choice of atmosphere is critical; running the experiment in an inert atmosphere like nitrogen reveals the inherent thermal stability, while an air atmosphere can indicate susceptibility to oxidation.
III. Solubility Profile: A Key Determinant of Bioavailability
The aqueous solubility of a drug candidate is a critical factor influencing its absorption and, consequently, its bioavailability.[17][18][19][20] Given that this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[6], a thorough assessment of its solubility in aqueous media is paramount.
A. Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[17][18]
Experimental Protocol: Shake-Flask Solubility Assay
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality in Experimental Design: Ensuring an excess of solid material is present throughout the equilibration period is fundamental to achieving a true thermodynamic equilibrium. The choice of analytical method for quantification must be validated for linearity, accuracy, and precision in the relevant concentration range.
Diagram: Shake-Flask Solubility Workflow
Caption: Experimental Workflow for the Shake-Flask Solubility Assay.
IV. Ionization Constant (pKa): Predicting In Vivo Behavior
The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. This parameter is crucial as it dictates the charge state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[21][22][23][24][25] this compound possesses a phenolic hydroxyl group, which is acidic, and amide functionalities, which can have basic character.
A. pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[22][23][24][25]
Experimental Protocol: Potentiometric pKa Determination
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low. Ensure the initial concentration is accurately known.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used for accurate calculation, especially for multiprotic species.
Causality in Experimental Design: The use of a co-solvent may be necessary for poorly soluble compounds; however, it is important to note that this will yield an apparent pKa (pKaapp). Extrapolation to 0% co-solvent is required to estimate the aqueous pKa. Maintaining a constant ionic strength with an inert salt like KCl is essential for consistent results.[22]
V. Lipophilicity: A Double-Edged Sword in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).[1][2][3][4][26]
A. LogP/LogD Determination by the Shake-Flask Method
The shake-flask method remains the benchmark for experimental logP and logD determination due to its direct measurement of partitioning.[1][2][3][4][26]
Experimental Protocol: Shake-Flask LogP/LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of interest (e.g., PBS at pH 7.4 for logD) and vice-versa.
-
Partitioning: Add a known amount of this compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality in Experimental Design: Pre-saturation of the solvents is a critical step to ensure that the volumes of the phases do not change during the experiment, which would lead to inaccurate results. The choice of pH for the aqueous buffer is crucial; for logD, a physiologically relevant pH of 7.4 is often used.
Diagram: LogP/LogD Determination Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. tainstruments.com [tainstruments.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. This compound [cymitquimica.com]
- 9. news-medical.net [news-medical.net]
- 10. veeprho.com [veeprho.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mt.com [mt.com]
- 14. azom.com [azom.com]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. pharmatutor.org [pharmatutor.org]
- 20. researchgate.net [researchgate.net]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. tsijournals.com [tsijournals.com]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hypothetical Mechanism of Action of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
A Senior Application Scientist's Perspective on a Novel Bioactive Compound
Disclaimer: The compound N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on a comprehensive analysis of its structural motifs and the known biological activities of analogous compounds. The experimental protocols described herein represent a strategic roadmap for the systematic investigation of this molecule's true biological function.
Introduction: Deconstructing a Potential Therapeutic Agent
This compound is a synthetic molecule featuring three key chemical moieties: a 5-chloro-2-hydroxyphenyl group, a flexible N-octyl chain, and a central propanediamide linker. The convergence of these structural elements suggests a potential for multifaceted biological activity. The chlorinated phenol ring is a common feature in molecules with antimicrobial and anticancer properties, while the octyl group significantly increases lipophilicity, potentially facilitating membrane interaction and bioavailability.[1] This guide puts forth a primary hypothesis for its mechanism of action and outlines the rigorous experimental strategy required for its validation.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₂₅ClN₂O₃
-
CAS Number: 1298023-69-4[2]
Primary Hypothesized Mechanism of Action: Disruption of Mitochondrial Function and Induction of Oxidative Stress
Based on its structural components, a compelling hypothesis is that this compound targets mitochondria, leading to the disruption of the electron transport chain (ETC) and a subsequent increase in reactive oxygen species (ROS), ultimately culminating in apoptosis.
The lipophilic N-octyl tail could facilitate the molecule's accumulation within the mitochondrial inner membrane. Once localized, the 5-chloro-2-hydroxyphenyl moiety, a potential redox-active group, may interfere with the function of ETC complexes, such as Complex I or III. This interference would disrupt the normal flow of electrons, leading to electron leakage and the partial reduction of molecular oxygen to form superoxide radicals (O₂⁻).
Proposed Signaling Pathway
The hypothesized signaling cascade initiated by this compound is depicted below:
Caption: Hypothesized signaling pathway of this compound.
Experimental Validation Strategy
A multi-faceted approach is essential to rigorously test this hypothesis. The following sections detail the key experiments, their rationale, and step-by-step protocols.
Phase 1: Cellular Viability and Induction of Apoptosis
The initial step is to determine the compound's cytotoxic effects on a relevant cell line (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) and to ascertain if cell death occurs via apoptosis.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity and apoptosis induction.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Phase 2: Investigation of Mitochondrial Involvement
This phase focuses on directly assessing the compound's impact on mitochondrial health and function.
Key Experiments and Expected Outcomes:
| Experiment | Parameter Measured | Rationale | Expected Outcome with Compound |
| JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. | Shift from red to green fluorescence, indicating membrane depolarization. |
| MitoSOX Red Staining | Mitochondrial Superoxide Levels | To directly measure ROS production within the mitochondria. | Increased red fluorescence, indicating elevated superoxide levels. |
| Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | To assess the functionality of the electron transport chain. | A decrease in basal and maximal respiration, suggesting ETC inhibition. |
| Western Blot | Cytochrome c in Cytosol | To detect the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway. | Increased levels of cytochrome c in the cytosolic fraction. |
Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells grown on glass coverslips with the compound at its IC50 concentration for a predetermined time (e.g., 12 hours).
-
Staining: Incubate the cells with 2 µM JC-1 stain for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent aggregates, while apoptotic cells will show green fluorescent monomers.
Alternative Hypothesis: Inhibition of a Specific Kinase
While the mitochondrial hypothesis is compelling, the propanediamide scaffold is also present in some kinase inhibitors. An alternative hypothesis is that this compound acts as an inhibitor of a specific protein kinase involved in cell survival or proliferation pathways, such as the PI3K/Akt pathway.
Experimental Approach for Alternative Hypothesis:
-
Kinase Profiling: Screen the compound against a panel of known kinases to identify potential targets.
-
Western Blot Analysis: If a target is identified in the PI3K/Akt pathway, assess the phosphorylation status of key downstream proteins (e.g., Akt, mTOR) in compound-treated cells. A decrease in phosphorylation would support this inhibitory mechanism.
Conclusion and Future Directions
The structural features of this compound provide a rational basis for hypothesizing its mechanism of action as a mitochondrial disruptor. The proposed experimental workflow offers a systematic and robust strategy to elucidate its cellular and molecular targets. Should the primary hypothesis prove correct, further studies would be warranted to identify the specific ETC complex it interacts with and to evaluate its therapeutic potential in preclinical models of diseases characterized by mitochondrial dysfunction, such as certain cancers or neurodegenerative disorders. Conversely, if the alternative kinase inhibition hypothesis gains traction, subsequent research would focus on characterizing its binding kinetics and specificity for the identified kinase target.
References
An Investigatory Framework for Determining the Biological Activity of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, hereafter referred to as Compound X, represents a novel chemical entity with undetermined biological activity. Publicly available data on this specific molecule is scarce, necessitating a structured, hypothesis-driven approach to elucidate its potential pharmacological profile. This guide presents a comprehensive, multi-tiered framework for the systematic investigation of Compound X. By analyzing its constituent chemical motifs—a chlorinated phenol, a propanediamide linker, and an N-octyl chain—we can formulate rational hypotheses for its potential as a dermatological agent, anti-inflammatory compound, or antioxidant.
This document provides field-proven, step-by-step protocols for a logical progression of experiments, from foundational in vitro enzymatic and chemical assays to more complex cell-based models. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity. The proposed workflow enables researchers to efficiently screen for primary activities, validate initial findings in a cellular context, and gather the preliminary data required for more advanced preclinical development. Visual workflows and pathway diagrams are provided to clarify experimental logic and potential mechanisms of action.
Introduction: Structural Analysis and Hypothesis Formulation
The structure of Compound X provides discrete clues to its potential biological functions. A rational investigation begins by deconstructing the molecule into its key functional components to generate testable hypotheses.
-
5-Chloro-2-hydroxyphenyl Group: This moiety is structurally related to hydroquinone and other phenolic compounds known for their effects on skin pigmentation.[1] The hydroxyl group ortho to the amide linkage is a common feature in compounds that can chelate metal ions, such as the copper ions in the active site of tyrosinase, a key enzyme in melanin synthesis.[2][3] Furthermore, phenolic structures are well-known for their ability to scavenge free radicals, suggesting potential antioxidant activity.[4][5] Derivatives of 5-chloro-2-hydroxy-benzamides have also been investigated for antimicrobial properties.[6][7]
-
Propanediamide Linker: Diamide scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antimitotic and antithrombotic agents.[8][9][10] This flexible linker connects the phenolic head to the lipophilic tail and its conformation can be critical for binding to target proteins.
-
N-Octyl Chain: This eight-carbon alkyl chain imparts significant lipophilicity to the molecule. This property suggests that Compound X may readily partition into cellular membranes, potentially interacting with membrane-bound proteins or facilitating transport into cells. This is a crucial characteristic for compounds intended for topical or transdermal delivery.
Based on this analysis, three primary hypotheses emerge for the biological activity of Compound X:
-
Hypothesis 1: Tyrosinase Inhibition. The 5-chloro-2-hydroxyphenyl group may act as a competitive or non-competitive inhibitor of tyrosinase, suggesting potential as a skin-lightening or depigmenting agent for treating hyperpigmentation.[11]
-
Hypothesis 2: Antioxidant Activity. The phenolic hydroxyl group may confer free-radical scavenging capabilities, offering protective effects against oxidative stress.[12]
-
Hypothesis 3: Anti-inflammatory Activity. Many phenolic compounds and diamide scaffolds exhibit anti-inflammatory properties, possibly through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways like NF-κB.[13][14]
Tier 1: Foundational In Vitro Screening
The initial screening phase is designed to rapidly and cost-effectively test the primary hypotheses using established biochemical and enzymatic assays. Positive results in this tier will justify progression to more complex cell-based models.
Protocol: Assessment of Tyrosinase Inhibition
This assay directly evaluates the effect of Compound X on the activity of mushroom tyrosinase, a widely used model enzyme for studying melanogenesis.[2]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome. The rate of dopachrome formation, measured spectrophotometrically, is proportional to enzyme activity. Inhibitors will reduce this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 10 mM stock solution of L-DOPA in the phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a 10 mM stock solution of Compound X in DMSO. Create serial dilutions in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Kojic acid (e.g., 1 mM in buffer) should be used as a positive control inhibitor.[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of sodium phosphate buffer.
-
20 µL of L-DOPA solution.
-
20 µL of Compound X dilution (or DMSO for vehicle control, or Kojic acid for positive control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the logarithm of Compound X concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol: Assessment of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[16][17]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical-scavenging activity.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare a 10 mM stock solution of Compound X in methanol or DMSO. Create serial dilutions.
-
Ascorbic acid or Trolox should be used as a positive control.[18]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH solution.
-
Add 100 µL of the Compound X dilution (or solvent for control, or positive control).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC₅₀ value by plotting scavenging percentage against the concentration of Compound X.
-
Data Presentation: Tier 1 Screening Results
All quantitative data from Tier 1 screening should be summarized for clear comparison.
| Assay Type | Test Compound | Endpoint | Result | Positive Control | Control Result |
| Tyrosinase Inhibition | Compound X | IC₅₀ (µM) | [Insert Value] | Kojic Acid | [Insert Value] |
| Antioxidant (DPPH) | Compound X | IC₅₀ (µM) | [Insert Value] | Ascorbic Acid | [Insert Value] |
| Anti-inflammatory (COX-2) | Compound X | IC₅₀ (µM) | [Insert Value] | Celecoxib | [Insert Value] |
(Note: Anti-inflammatory assay protocol for COX-2 is a standard biochemical assay similar in principle to the tyrosinase assay, often available as commercial kits.)[13]
Tier 2: Cell-Based Validation and Mechanistic Insight
If Compound X shows promising activity in Tier 1 assays (e.g., low micromolar IC₅₀), the next logical step is to validate these findings in a more biologically relevant cellular context.[19]
Experimental Workflow: From In Vitro Hit to Cellular Validation
The following workflow illustrates the decision-making process for advancing a promising compound from initial screening to cellular characterization.
Caption: Decision workflow for advancing Compound X from initial screening to cell-based assays.
Protocol: Cytotoxicity Assessment (MTT Assay)
Before assessing functional activity, it is critical to determine the concentration range at which Compound X is not toxic to cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[20][21]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[22] The amount of formazan, quantified after solubilization, is proportional to the number of viable cells.[23]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed relevant cells (e.g., B16-F10 melanoma cells for pigmentation studies, HaCaT keratinocytes for general skin effects, or RAW 264.7 macrophages for inflammation) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[24]
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (concentration that causes 50% cytotoxicity). Subsequent functional assays should be conducted at non-toxic concentrations (e.g., below CC₅₀/5).
-
Protocol: Cellular Melanin Content Assay
This assay confirms whether the tyrosinase inhibitory activity observed in vitro translates to a reduction in melanin production in a relevant cell model, such as B16-F10 murine melanoma cells.[26]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed B16-F10 cells in a 6-well plate.
-
Once the cells reach ~70% confluency, treat them with non-toxic concentrations of Compound X.
-
It is common to co-stimulate the cells with α-Melanocyte-Stimulating Hormone (α-MSH) to induce melanogenesis.
-
Include a vehicle control (α-MSH only) and a positive control (α-MSH + Kojic Acid).
-
Incubate for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet. Note the color of the pellet.
-
Lyse the pellet by incubating in 1 N NaOH with 10% DMSO at 80°C for 1 hour.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of a parallel cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
-
-
Data Analysis:
-
Express the melanin content as a percentage of the α-MSH-stimulated control group.
-
Mechanistic Pathway Visualization
Should Compound X prove to be a potent inhibitor of melanin synthesis, understanding its point of intervention is crucial. The following diagram illustrates the canonical melanogenesis pathway, highlighting tyrosinase as the rate-limiting enzyme and the primary target for many depigmenting agents.[1]
Caption: The melanogenesis pathway, showing the inhibitory target of Compound X on the tyrosinase enzyme.
Conclusion and Future Directions
This technical guide outlines a systematic and logical framework for the initial biological characterization of this compound. By progressing from broad in vitro screens to targeted cell-based assays, researchers can efficiently generate a preliminary profile of Compound X's activity, toxicity, and potential mechanism of action.
Positive and validated results from this framework would form a strong foundation for more advanced studies, including:
-
Mechanism of Action Studies: Kinetic analysis to determine the type of enzyme inhibition (e.g., competitive, non-competitive).
-
Ex Vivo Models: Testing on human skin explants to assess efficacy and penetration in a more complex tissue environment.[26][27]
-
Advanced Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from LPS-stimulated immune cells.[24]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound X to optimize potency and reduce potential toxicity.
By following this rigorous, hypothesis-driven approach, the scientific community can effectively unlock the therapeutic potential of this novel chemical entity.
References
- 1. biofor.co.il [biofor.co.il]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Melanoma Therapy | Sciety Labs (Experimental) [labs.sciety.org]
- 4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new class of diamide scaffold: Design, synthesis and biological evaluation as potent antimitotic agents, tubulin polymerization inhibition and apoptosis inducing activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are TYR inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. athmicbiotech.com [athmicbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. bioivt.com [bioivt.com]
- 27. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a molecule of interest in medicinal chemistry. By dissecting its core structural components—the salicylamide pharmacophore and the N-octylpropanediamide side chain—we explore its potential therapeutic applications, articulate a plausible synthetic pathway, and propose detailed experimental protocols for its characterization and biological evaluation. This document serves as a foundational resource for researchers investigating this compound and its analogs, offering insights into its structure-activity relationships and potential mechanisms of action.
Introduction: Deconstructing the Core Molecule
This compound (CAS No. 1298023-69-4) is a compound that merges two key structural features: a chlorinated salicylamide core and a flexible, lipophilic N-octylpropanediamide side chain.[1] Salicylamides, the amides of salicylic acid, are a well-established class of compounds with analgesic, antipyretic, and anti-inflammatory properties.[2] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[3]
The introduction of a chlorine atom at the 5-position of the phenyl ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and metabolic stability. The N-octylpropanediamide moiety introduces a significant lipophilic character, which can profoundly influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[4] The octyl group, in particular, is known to enhance membrane permeability.[4] The propanediamide linker provides a flexible spacer that can influence the molecule's conformational freedom and its ability to interact with biological targets.
This guide will delve into the synthesis, potential biological activities, and methods for evaluating this compound and its derivatives.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available reagents: 2-amino-4-chlorophenol, malonyl dichloride, and n-octylamine.
Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)propanediamide Monochloride
In this initial step, 2-amino-4-chlorophenol is reacted with an excess of malonyl dichloride in an inert solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct. The reaction is typically carried out at a low temperature to control the reactivity of the acid chloride.
Step 2: Synthesis of this compound
The resulting acyl chloride intermediate is then reacted in situ with n-octylamine. The nucleophilic attack of the primary amine on the acyl chloride will form the final diamide product.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-amino-4-chlorophenol
-
Malonyl dichloride
-
n-Octylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1.2 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Addition of n-Octylamine: Re-cool the reaction mixture to 0 °C. Slowly add a solution of n-octylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).
-
Melting Point: To assess purity.
Potential Biological Activities and Mechanism of Action
Based on its structural components, this compound is likely to exhibit several biological activities.
Anti-inflammatory and Analgesic Activity
The salicylamide core strongly suggests potential anti-inflammatory and analgesic properties through the inhibition of COX-1 and COX-2 enzymes.[3] The N-octylpropanediamide side chain may influence the selectivity and potency of this inhibition.
Antimicrobial Activity
Salicylamide derivatives have been reported to possess antibacterial and antifungal activities.[6] The lipophilic nature of the N-octyl chain could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Anticancer Activity
Certain N-alkyl propanamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.[7] The 5-chloro-2-hydroxyphenyl moiety is also found in compounds with anticancer properties. Therefore, it is plausible that the target molecule could exhibit cytotoxic effects on cancer cells.
Proposed Mechanism of Action
The primary mechanism of action is likely COX inhibition. However, the extended and flexible side chain could allow for interactions with other biological targets.
Diagram: Proposed Mechanism of Action
References
- 1. chembk.com [chembk.com]
- 2. Salicylamide Monograph for Professionals - Drugs.com [drugs.com]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Screening of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. The proposed strategy is designed to efficiently assess its potential as a therapeutic agent by systematically evaluating its biological activity and early drug-like properties.
Introduction: Unveiling the Potential of a Novel Scaffold
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery[4][5]. Sirtuins, another class of NAD+-dependent deacetylases, are also involved in critical cellular processes and represent another potential target family[6]. This guide, therefore, prioritizes the evaluation of this compound as a potential HDAC or sirtuin inhibitor.
The screening cascade outlined herein is a multi-step process designed to first identify any primary biological activity and then to characterize the potency and selectivity of the compound, while also assessing its preliminary safety profile through cytotoxicity and early ADME/Tox assays.
Preliminary Assessments: Ensuring Data Integrity
Before embarking on biological assays, it is imperative to establish the quality and solubility of the test compound. These preliminary steps are crucial for the reliability and reproducibility of the screening data.
1. Compound Quality Control:
-
Identity and Purity: The chemical identity of this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the generally accepted standard for screening compounds.
2. Solubility Determination:
-
Aqueous Solubility: The solubility of the compound in aqueous buffers relevant to the planned biological assays should be determined. This is critical as poor solubility can lead to false-negative or artifactual results. A common method is to prepare a saturated solution of the compound in the assay buffer, followed by centrifugation and quantification of the compound in the supernatant by HPLC.
Primary In Vitro Screening: Identifying Biological Activity
The primary screening phase aims to identify whether this compound exhibits any activity against the prioritized targets (HDACs and sirtuins) and to assess its general cytotoxicity.
Target-Based Screening: HDAC and Sirtuin Inhibition
Fluorogenic assays are widely used for high-throughput screening of HDAC and sirtuin inhibitors due to their sensitivity and convenience[7][8]. The general principle involves the enzymatic deacetylation of a synthetic substrate, which then becomes susceptible to cleavage by a developing enzyme, releasing a fluorescent molecule.
Experimental Protocol: Fluorogenic HDAC/Sirtuin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare solutions of the recombinant human HDAC or sirtuin enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs or a similar substrate for sirtuins), and the developing enzyme (e.g., trypsin) in the assay buffer. For sirtuin assays, NAD+ must be included as a cofactor[6].
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a small volume of the compound dilutions.
-
Add the enzyme solution to each well and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution. For sirtuin assays, NAD+ should be added concurrently with the substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developing enzyme solution.
-
Incubate for a further period to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates)[9].
-
-
Controls:
-
Negative Control (0% inhibition): Enzyme, substrate, and assay buffer (with the same concentration of DMSO as the compound wells).
-
Positive Control (100% inhibition): Enzyme, substrate, and a known potent inhibitor of the target enzyme (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins)[10][11].
-
Data Presentation: Primary Screening Results
| Compound | Target Enzyme | Concentration (µM) | % Inhibition |
| This compound | HDAC1 | 10 | Result |
| This compound | SIRT1 | 10 | Result |
| Positive Control | HDAC1 | Concentration | >90% |
| Positive Control | SIRT1 | Concentration | >90% |
Phenotypic Screening: General Cytotoxicity
Cytotoxicity assays are essential to determine if the compound has a general toxic effect on cells, which is crucial for interpreting the results of target-based assays and for early safety assessment[12][13][14]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., a colorectal cancer line like HCT116, a breast cancer line like MCF-7, and a lung cancer line like A549) in their recommended growth media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Diagram: In Vitro Screening Workflow
Caption: A streamlined workflow for the in vitro screening of novel compounds.
Secondary and Confirmatory Assays: Characterizing the Hits
If this compound shows promising activity in the primary screens, the next step is to perform secondary assays to confirm and characterize this activity.
1. Dose-Response and IC50 Determination:
-
To quantify the potency of the compound, a full dose-response curve is generated by testing a wider range of concentrations in the relevant activity assay. The half-maximal inhibitory concentration (IC50) is then calculated from this curve.
2. Selectivity Profiling:
-
To assess the specificity of the compound, it should be tested against a panel of different HDAC and sirtuin isoforms. This is crucial for understanding its potential therapeutic window and off-target effects.
Early ADME/Tox Profiling: Assessing Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development[15][16][17].
1. Metabolic Stability:
-
Protocol: Incubate the compound with liver microsomes (which contain key drug-metabolizing enzymes) and measure the decrease in the concentration of the parent compound over time using LC-MS/MS. This provides an indication of its metabolic half-life.
2. Cytochrome P450 (CYP) Inhibition:
-
Protocol: Assess the compound's ability to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) using commercially available kits. Inhibition of these enzymes can lead to adverse drug-drug interactions.
3. Plasma Stability:
-
Protocol: Incubate the compound in plasma from different species (e.g., human, rat) and monitor its degradation over time. This helps to predict its in vivo stability.
Diagram: Principle of Fluorogenic HDAC Inhibition Assay
Caption: Mechanism of a fluorescence-based HDAC inhibition assay.
Data Analysis and Interpretation
-
% Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
IC50 Calculation: Use a suitable software package (e.g., GraphPad Prism) to fit the dose-response data to a non-linear regression model and determine the IC50 value.
-
Cytotoxicity: Plot cell viability against compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the cytotoxic concentration (GI50) to the on-target inhibitory concentration (IC50). A larger ratio suggests a more favorable therapeutic window.
Conclusion
This in-depth technical guide provides a robust and logical framework for the initial in vitro screening of this compound. By systematically evaluating its activity against rationally selected targets, assessing its cytotoxicity, and profiling its early ADME/Tox properties, researchers can make informed decisions about the potential of this novel compound for further development as a therapeutic agent. The data generated from this screening cascade will be instrumental in guiding subsequent lead optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 12. opentrons.com [opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. marinbio.com [marinbio.com]
- 17. drugtargetreview.com [drugtargetreview.com]
A Technical Guide to the Preliminary Toxicity Assessment of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Foreword: Navigating the Unknowns of Novel Chemical Entities
In the landscape of drug discovery and chemical development, the introduction of novel chemical entities (NCEs) like N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide presents both exciting therapeutic possibilities and significant safety challenges. As researchers and drug development professionals, our primary mandate is to ensure the safety and efficacy of these new molecules. A preliminary toxicity assessment is the first critical step in this journey, providing a foundational understanding of a compound's potential risks. This guide is structured to provide a comprehensive, logic-driven framework for the initial toxicological evaluation of this compound, moving from predictive computational models to foundational in vitro assays. The methodologies detailed herein are designed to be robust and self-validating, offering a clear path forward in the early-stage assessment of this and other novel compounds.
Introduction to this compound: The Need for a Methodical Toxicity Evaluation
This compound is an organic compound with the chemical formula C17H25ClN2O3 and a CAS number of 1298023-69-4.[1] While its specific biological activities and therapeutic potential are under investigation, its novel structure necessitates a thorough toxicological assessment before it can advance in the development pipeline. The preliminary toxicity assessment serves to identify potential hazards, inform dose selection for further studies, and ultimately, de-risk the development process by flagging compounds with unfavorable safety profiles early on.[2] This proactive approach is not only cost-effective but also aligns with the ethical principles of reducing, refining, and replacing animal testing (the 3Rs).[3]
This guide will delineate a tiered approach to the preliminary toxicity assessment of this compound, beginning with in silico predictions, followed by in vitro assessments of cytotoxicity and genotoxicity.
In Silico First: A Computational Approach to Predicting Toxicity
Before any resource-intensive laboratory experiments are conducted, a powerful and cost-effective first step is the use of in silico toxicology models.[4][5] These computational methods leverage existing toxicological data to predict the potential toxicity of new chemicals based on their structure.[6] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach.[7]
The Rationale Behind QSAR Modeling
QSAR models are mathematical representations that correlate the structural or property descriptors of a set of chemicals with their biological activity, including toxicity.[8][9] The fundamental principle is that structurally similar molecules are likely to exhibit similar biological activities.[6] For this compound, we can utilize established QSAR models to predict a range of toxicological endpoints, including but not limited to:
-
Mutagenicity: Predicting the likelihood of the compound causing genetic mutations.
-
Carcinogenicity: Estimating the potential for the compound to cause cancer.
-
Acute Oral Toxicity: Predicting the lethal dose 50 (LD50) in rodents.
-
Hepatotoxicity: Assessing the potential for liver damage.
-
Cardiotoxicity: Evaluating the risk of adverse effects on the cardiovascular system.
Practical Implementation of QSAR
A variety of commercial and open-source QSAR software tools are available to researchers. These platforms contain curated databases of chemical structures and their associated toxicological data, upon which predictive models are built.
Workflow for QSAR Analysis:
-
Input the chemical structure of this compound into the chosen QSAR software.
-
Select the desired toxicity endpoints for prediction.
-
Run the prediction models. The software will calculate a series of molecular descriptors for the compound and use its built-in algorithms to predict the likelihood of toxicity for each selected endpoint.
-
Analyze the results within the model's applicability domain. It is crucial to ensure that the chemical structure of this compound falls within the range of chemical structures used to build the QSAR model to ensure the reliability of the predictions.[10]
Data Presentation: Predicted Toxicological Profile of this compound
| Toxicological Endpoint | Prediction | Confidence Level | Model(s) Used |
| Ames Mutagenicity | |||
| Carcinogenicity (Rodent) | |||
| Acute Oral Toxicity (LD50, Rat) | |||
| hERG Blockade | |||
| Hepatotoxicity (DILI) |
Note: The table above is a template. Actual predictions would be populated based on the output from the chosen QSAR software.
In Vitro Cytotoxicity Assessment: The MTT Assay
Following the in silico analysis, the next logical step is to assess the compound's effect on cell viability using an in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric assay for this purpose.[11][12][13]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] This reduction is carried out by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12] By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of this compound.
Detailed Experimental Protocol for the MTT Assay
This protocol is designed for adherent cells grown in a 96-well plate format.
Materials:
-
This compound
-
Adherent cell line (e.g., HepG2 for liver toxicity, HeLa for general cytotoxicity)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Absorbance Measurement:
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test
Assessing the mutagenic potential of a new compound is a critical component of the preliminary toxicity assessment. The Ames test is a widely used and regulatory-accepted bacterial assay for identifying chemical mutagens.[16][17][18]
Principle of the Ames Test
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis.[17] These strains are auxotrophic for histidine, meaning they cannot grow on a medium lacking this amino acid.[16] The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-deficient medium.[17] An increase in the number of revertant colonies in the presence of the test compound indicates that it is a mutagen.[17]
Detailed Experimental Protocol for the Ames Test (Plate Incorporation Method)
Materials:
-
This compound
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (a rat liver extract to simulate mammalian metabolism)
-
Positive and negative controls
Step-by-Step Methodology:
-
Preparation:
-
Prepare fresh cultures of the Salmonella strains.
-
Prepare various concentrations of this compound.
-
Prepare the S9 mix if metabolic activation is being assessed.
-
-
Plate Incorporation:
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the Salmonella culture.
-
0.1 mL of the test compound solution (or control).
-
0.5 mL of S9 mix or buffer (for experiments without metabolic activation).
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly across the plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Visualization of the Ames Test Workflow
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. news-medical.net [news-medical.net]
- 6. thebts.org [thebts.org]
- 7. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. bio-protocol.org [bio-protocol.org]
A Strategic Guide to Target Identification of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Abstract
Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, often yielding first-in-class molecules with novel mechanisms of action. However, the subsequent identification of the molecular target(s) of these "hits" remains a significant bottleneck. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound of interest with an unknown mechanism. We will detail a multi-pronged strategy, integrating computational prediction with robust chemoproteomic techniques, including both affinity-based and label-free approaches. The causality behind experimental choices, detailed step-by-step protocols, and subsequent target validation strategies are elucidated to provide researchers, scientists, and drug development professionals with a self-validating roadmap for moving from a phenotypic hit to a validated molecular target.
Introduction: The Challenge of Target Deconvolution
The process of identifying the specific biological targets of a drug molecule, often termed target deconvolution, is a critical step in understanding its mode of action, optimizing efficacy, and predicting potential off-target effects.[1] For a novel compound like this compound, identified through a phenotypic screen, the target is unknown. This guide outlines a logical, phased approach to unravel this mystery. Our strategy is built on the principle of orthogonal validation, where data from multiple, independent methods are integrated to build a high-confidence case for a specific target engagement.
The core structure of our investigation is as follows:
-
In Silico Target Prediction: Leveraging computational tools to generate initial hypotheses.
-
Affinity-Based Proteomics: Synthesizing a chemical probe to physically isolate binding partners.
-
Label-Free Validation: Employing methods that do not require compound modification to confirm interactions in a native context.
-
Target Validation: Functionally confirming the role of the identified target in the observed phenotype.
Phase I: In Silico Hypothesis Generation
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses about potential protein targets.[2] These approaches compare the structure of the query molecule to databases of known ligands for various proteins.
Methodology: Similarity-Based Target Prediction
Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule to a library of known bioactive compounds.[3][4] This allows for the prediction of the most probable macromolecular targets.
Protocol: Target Prediction using SwissTargetPrediction
-
Obtain the SMILES String: Convert the chemical name this compound to its SMILES (Simplified Molecular-Input Line-Entry System) representation. The inferred structure suggests the SMILES: CCCCCCCCN(CCC(=O)NC1=C(C=C(C=C1)Cl)O)C(=O)C.
-
Submit to the Web Server: Navigate to the SwissTargetPrediction web server.
-
Input Molecule: Paste the SMILES string into the query box.
-
Select Organism: Choose the relevant organism (e.g., Homo sapiens).
-
Run Prediction: Initiate the prediction algorithm.
-
Analyze Results: The output will be a ranked list of potential targets based on a prediction score. Focus on the targets with the highest probability scores for initial investigation.
Expected Data and Interpretation
The output will provide a list of protein classes and specific proteins that are predicted to bind the compound. This list should not be considered definitive but rather as a guide for designing subsequent experiments.
| Predicted Target Class | Example Protein | Prediction Score | Rationale for Prioritization |
| Kinases | EGFR, ALK | High | The chloro-phenyl motif is common in kinase inhibitors. |
| GPCRs | 5-HT Receptors | Medium | Amide-containing structures can interact with GPCRs.[5] |
| Proteases | Factor Xa | Medium | Similar scaffolds have shown antithrombotic activity.[6] |
| Secretases | Gamma-secretase | Low | Sulfonamide analogs show activity, but our structure differs.[7] |
This table represents hypothetical data for illustrative purposes.
Phase II: Affinity-Based Target Identification
The gold standard for identifying a drug's binding partners is often affinity-based protein profiling (AfBP).[8] This chemoproteomic approach involves designing and synthesizing a chemical probe based on the bioactive molecule. This probe is then used to "fish" for its targets from a complex biological sample, like a cell lysate.[8]
Rationale for Probe Design
An effective affinity probe requires three key components: the parent molecule (the "bait"), a reporter tag (e.g., biotin for enrichment), and a linker connecting them. A photo-reactive group is often included to enable covalent cross-linking to the target upon UV irradiation, capturing even transient interactions.[9][10]
Key Considerations:
-
Point of Attachment: The linker must be attached to a position on the parent molecule that is not critical for target binding. A structure-activity relationship (SAR) study is essential to determine this.
-
Linker Chemistry: The linker should be of sufficient length to avoid steric hindrance between the target and the affinity matrix but not so long as to introduce non-specific binding. Polyethylene glycol (PEG) linkers are often used to enhance solubility.[11]
-
Reactive Group: A diazirine is an excellent choice for a photo-reactive group due to its small size and ability to form a highly reactive carbene upon UV activation, which can form a covalent bond with nearby amino acid residues.[9]
Diagram: Affinity Probe Design for this compound
Caption: Modular design of the affinity probe.
Experimental Workflow: Affinity Chromatography and Mass Spectrometry
The overall workflow involves incubating the probe with cell lysate, activating the cross-linker, enriching the probe-protein complexes, and identifying the proteins by mass spectrometry. A crucial control is a competition experiment, where an excess of the original, unmodified compound is added to prevent the probe from binding to its specific targets.
Diagram: Affinity-Based Proteomics Workflow
Caption: Workflow for identifying targets via affinity proteomics.
Protocol: Affinity Enrichment Chemoproteomics [12]
-
Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line. Determine protein concentration using a BCA assay.
-
Competition Setup: Aliquot the lysate into two sets of tubes. To the "Competition" set, add a 100-fold molar excess of the free this compound. To the "Control" set, add vehicle (e.g., DMSO). Incubate for 1 hour.
-
Probe Incubation: Add the synthesized affinity probe to all tubes at a final concentration of 1 µM. Incubate for 1 hour.
-
Photo-crosslinking: Transfer the lysates to a petri dish on ice and irradiate with 365 nm UV light for 15 minutes to induce covalent cross-linking.
-
Enrichment: Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with a series of buffers (e.g., high salt, low salt, detergent) to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. True targets will be highly abundant in the "Control" sample but significantly depleted in the "Competition" sample.
Phase III: Label-Free Target Engagement Confirmation
While powerful, affinity-based methods are not without pitfalls. The chemical modification of the compound could alter its binding properties, and the linker itself can sometimes cause non-specific interactions.[13] Therefore, it is critical to confirm target engagement using a label-free method that assesses the interaction of the unmodified compound with its target in a more native environment.[1][14] The Cellular Thermal Shift Assay (CETSA) is an ideal orthogonal approach.[15]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[6] The binding of a small molecule to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation.[16][17] By heating cell lysates or intact cells to various temperatures in the presence or absence of the drug, one can observe a "shift" in the melting temperature (Tm) of the target protein, which can be detected by methods like Western blotting or mass spectrometry.[5][18]
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Drug binding stabilizes the target protein against heat denaturation.
Protocol: CETSA with Western Blot Readout
This protocol is designed to test the engagement of this compound with a specific candidate protein identified from Phase II.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein.
-
Analysis: Detect the protein bands using a secondary antibody and chemiluminescence. Quantify the band intensity. Plot the percentage of soluble protein remaining versus temperature for both vehicle and drug-treated samples to visualize the thermal shift.
Phase IV: Target Validation
Identifying a binding partner is not sufficient; it must be demonstrated that the interaction with this target is responsible for the compound's biological effect.[19] Target validation links the molecular interaction to the cellular phenotype.[20][21][22]
Genetic Approaches
Genetic manipulation provides the most direct evidence for target validation.[21]
-
RNA Interference (siRNA/shRNA): Knocking down the expression of the target protein should mimic the phenotype observed with compound treatment. If the phenotype is abrogated, it strongly suggests the target's involvement.
-
CRISPR/Cas9 Knockout: Generating a knockout cell line for the target protein should render the cells insensitive to the compound, assuming the compound acts by inhibiting the target.
Biochemical and Cellular Assays
-
Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in vitro in the presence of varying concentrations of the compound to determine a dose-dependent inhibition or activation (IC50/EC50).
-
Target Engagement Biomarkers: In a cellular context, one should assess whether the compound modulates the downstream signaling pathway of the target protein. For example, if the target is a kinase, the phosphorylation of its known substrates should be measured.
| Validation Method | Experimental Goal | Expected Outcome for Positive Validation |
| siRNA Knockdown | Mimic the compound's effect | The cellular phenotype observed with the compound is replicated by reducing target protein levels. |
| CRISPR Knockout | Induce compound resistance | Cells lacking the target protein no longer respond to the compound treatment. |
| In Vitro Activity Assay | Confirm direct modulation | The compound directly alters the target's biochemical activity in a dose-dependent manner. |
| Downstream Pathway Analysis | Link target engagement to cell signaling | Treatment with the compound results in changes to known downstream markers of the target's pathway. |
Conclusion
The journey from a phenotypic hit to a fully validated drug target is a complex but logical process. For this compound, the multi-faceted approach described herein provides a robust framework for discovery. By integrating in silico prediction, affinity-based proteomics, label-free biophysical validation, and functional genetic approaches, researchers can build a compelling, data-driven case for the compound's mechanism of action. This strategic, self-validating workflow not only mitigates the risk of pursuing false positives but also accelerates the translation of a promising small molecule into a potential therapeutic.
References
- 1. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. bioclone.net [bioclone.net]
- 8. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. precisepeg.com [precisepeg.com]
- 12. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Label-free target identification in drug discovery via phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. ddtjournal.com [ddtjournal.com]
- 21. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Unraveling the Structure-Activity Relationship of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound of interest in modern drug discovery. While direct studies on this specific molecule are nascent, this document synthesizes data from structurally analogous compounds, particularly those containing the 5-chloro-2-hydroxyphenyl amide scaffold, to build a predictive SAR model. We will delve into the critical chemical features governing biological activity, propose a likely mechanism of action centered on quorum sensing inhibition, and provide detailed, field-tested experimental protocols for screening and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising chemical scaffold for therapeutic applications.
Introduction: The 5-Chloro-2-hydroxyphenyl Amide Scaffold - A Privileged Structure in Bioactive Compound Design
The 5-chloro-2-hydroxyphenyl amide moiety is a recurring motif in a variety of biologically active compounds, including salicylanilides. This scaffold has demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] The inherent bioactivity of this core structure makes it a compelling starting point for the development of novel therapeutic agents. The specific compound, this compound, appends an N-octylpropanediamide side chain, suggesting a deliberate design to modulate physicochemical properties such as lipophilicity and to potentially interact with specific biological targets.
The strategic placement of the chlorine atom at the 5-position and the hydroxyl group at the 2-position of the phenyl ring are critical for its biological effects. These substitutions influence the electronic properties of the aromatic ring and its ability to participate in hydrogen bonding, which are key determinants of target binding.
Decoding the Structure-Activity Relationship (SAR)
Based on the analysis of related compounds, we can infer a preliminary SAR for the this compound scaffold.
The Phenyl Ring Substituents: Essential for Activity
The 5-chloro and 2-hydroxy substitutions on the phenyl ring are consistently found in active analogues.
-
5-Chloro Group: This electron-withdrawing group enhances the acidity of the phenolic hydroxyl group and contributes to the overall lipophilicity of the molecule. Its presence is often correlated with increased antimicrobial activity.
-
2-Hydroxyl Group: This group is a key hydrogen bond donor and can also chelate metal ions, which may be crucial for interaction with metalloenzymes. Its position ortho to the amide linkage often leads to the formation of an intramolecular hydrogen bond, which can rigidify the conformation and enhance binding affinity.
The Amide Linker: A Conformational Anchor
The amide bond serves as a rigid linker between the aromatic ring and the aliphatic side chain. Its planarity restricts the number of accessible conformations, which can be favorable for specific receptor binding.
The N-Octylpropanediamide Side Chain: Tuning Lipophilicity and Target Interaction
The N-octylpropanediamide moiety is the most distinctive feature of the title compound.
-
Octyl Group: This long alkyl chain significantly increases the lipophilicity of the molecule. Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes, such as the bacterial cell wall.[1] There is likely an optimal range for the alkyl chain length to balance membrane permeability and aqueous solubility.
-
Propanediamide Group: This group introduces additional hydrogen bonding capabilities and can influence the overall shape and flexibility of the side chain.
The interplay between these structural components is summarized in the table below.
| Structural Feature | Key Characteristics | Inferred Contribution to Activity |
| 5-Chloro-2-hydroxyphenyl | Electron-withdrawing Cl, H-bond donating OH | Essential for core binding and electronic properties |
| Amide Linker | Planar, rigid | Conformational restriction, presentation of substituents |
| N-Octyl Group | Long, lipophilic alkyl chain | Modulation of membrane permeability and hydrophobic interactions |
| Propanediamide Group | H-bond donor/acceptor | Fine-tuning of solubility and target interactions |
Proposed Mechanism of Action: Quorum Sensing Inhibition
Many structurally related salicylanilides have been shown to interfere with bacterial communication, a process known as quorum sensing (QS).[3] QS allows bacteria to coordinate their gene expression and virulence in a cell-density-dependent manner, often mediated by small signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria.[4] We hypothesize that this compound acts as a quorum sensing inhibitor (QSI).
The proposed mechanism involves the compound binding to the AHL synthase (a LuxI homolog) or the AHL receptor (a LuxR homolog), thereby preventing the production or detection of the signaling molecules. This disruption of QS can lead to the attenuation of bacterial virulence factors, such as biofilm formation and toxin production, without directly killing the bacteria, which may reduce the selective pressure for resistance development.[3][5]
Figure 1. Proposed mechanism of quorum sensing inhibition by this compound.
Experimental Protocols for Evaluation
To validate the hypothesized QS inhibitory activity and to further explore the SAR of this compound class, a series of well-established assays can be employed.
Synthesis of this compound and Analogues
The synthesis of the title compound and its analogues can be achieved through a multi-step process, likely starting from 2-amino-4-chlorophenol.[6][7]
Protocol for Synthesis:
-
Amidation: React 2-amino-4-chlorophenol with a suitable propanedioic acid derivative to form the initial amide bond.
-
Coupling: Couple the resulting intermediate with octylamine to form the final diamide product.
-
Purification: Purify the final compound using column chromatography and characterize it using NMR and mass spectrometry.
Figure 2. General synthetic workflow for this compound.
Quorum Sensing Inhibition Assays
A common method to screen for QSIs is to use a bacterial reporter strain.
Protocol using Chromobacterium violaceum Reporter Strain:
-
C. violaceum produces a purple pigment, violacein, which is under the control of QS. Inhibition of QS results in a loss of pigmentation.
-
Culture Preparation: Grow C. violaceum in LB broth overnight.
-
Assay Plate Setup: Prepare agar plates containing a lawn of C. violaceum.
-
Compound Application: Spot different concentrations of the test compound onto the agar.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: Observe the plates for zones of colorless growth around the compound spots, indicating QS inhibition.
Anti-Biofilm Assays
QSIs are often effective at preventing biofilm formation.[3]
Protocol for Crystal Violet Biofilm Assay:
-
Bacterial Culture: Grow a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa) in a 96-well plate in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells to remove planktonic bacteria.
-
Staining: Stain the remaining biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at 570 nm to quantify the biofilm biomass.
Virulence Factor Production Assays
The effect of the compound on the production of specific virulence factors can also be measured. For P. aeruginosa, this could include pyocyanin or elastase production.[3]
Protocol for Pyocyanin Assay:
-
Culture: Grow P. aeruginosa in the presence of the test compound.
-
Extraction: Extract pyocyanin from the culture supernatant with chloroform.
-
Quantification: Measure the absorbance of the pyocyanin in the chloroform layer at 520 nm.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-infective agents, likely acting through the inhibition of bacterial quorum sensing. The SAR insights derived from related compounds provide a solid foundation for the rational design of more potent and selective analogues. The experimental protocols outlined in this guide offer a clear path for the evaluation and optimization of these compounds.
Future work should focus on:
-
Synthesis of a focused library of analogues: Systematically vary the alkyl chain length and the substituents on the phenyl ring to refine the SAR.
-
Target identification and validation: Utilize biochemical and biophysical methods to confirm the molecular target of these compounds.
-
In vivo efficacy studies: Evaluate the most promising compounds in animal models of bacterial infection.
By combining rational drug design with robust biological evaluation, the full therapeutic potential of the N'-(5-chloro-2-hydroxyphenyl) amide scaffold can be realized.
References
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide experimental protocol for cell culture
An in-depth guide to the cellular analysis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a novel synthetic compound with potential therapeutic applications. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the compound's cytotoxic and mechanistic properties in a cell culture setting.
Introduction
This compound is a synthetic molecule whose biological activities are yet to be fully characterized. Its chemical structure, featuring a substituted hydroxyphenyl ring, suggests potential interactions with cellular signaling pathways, making it a candidate for investigation in fields such as oncology and immunology. This guide outlines a robust experimental workflow designed to assess its cellular effects, from initial cytotoxicity screening to a preliminary mechanistic analysis.
The protocols detailed herein are built upon established, widely accepted methodologies in cell biology and pharmacology. The primary objective is to provide a scientifically rigorous and reproducible framework for determining the compound's dose-dependent effects on cell viability and to explore potential mechanisms of action, such as the induction of apoptosis. By adhering to these guidelines, researchers can generate reliable and high-quality data to inform further pre-clinical development.
Part 1: Foundational Protocols & Initial Screening
The initial phase of characterization involves preparing the compound for biological testing and determining its cytotoxic potential across a panel of relevant cell lines.
Preparation of this compound Stock Solution
The accurate preparation of a concentrated stock solution is critical for ensuring reproducible results in subsequent cell-based assays. Due to the hydrophobic nature of many organic small molecules, a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended.
Protocol: Compound Solubilization and Storage
-
Solvent Selection: Use cell culture-grade, anhydrous DMSO to prepare the initial stock solution.
-
Molar Mass Calculation: Determine the precise molar mass of this compound to calculate the required mass for a desired stock concentration (e.g., 10 mM).
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to the compound. Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While the high concentration of DMSO is generally sterile, filtering the stock solution through a 0.22 µm syringe filter is a best practice to ensure sterility.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Cell Line Selection and Maintenance
The choice of cell lines should be guided by the research question. For a general anticancer screening, a panel representing different cancer types is recommended.
Table 1: Recommended Cell Lines for Initial Screening
| Cell Line | Cancer Type | Recommended Culture Medium |
| A549 | Lung Carcinoma | F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin |
| MCF-7 | Breast Adenocarcinoma | EMEM + 10% FBS + 0.01 mg/mL human insulin + 1% Penicillin-Streptomycin |
| HeLa | Cervical Adenocarcinoma | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
Note: All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2. Regular testing for mycoplasma contamination is essential for data integrity.
Cytotoxicity Assessment: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay utilizes a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Protocol: Determining IC50 using the MTS Assay
-
Cell Seeding: In a 96-well flat-bottom plate, seed the cells at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTS Reagent Addition: Following the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution), add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change in the vehicle control wells without oversaturation.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for IC50 determination using the MTS assay.
Part 2: Mechanistic Investigation
Once the IC50 value is established, further experiments can be designed to understand how the compound induces cell death. Here, we focus on apoptosis, a common mechanism for anticancer agents.
Detection of Apoptosis by Annexin V Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V (e.g., FITC) in conjunction with a viability dye like Propidium Iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations relevant to the IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvest:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the cells from the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (or as per the manufacturer's kit instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Cellular states identified by Annexin V/PI staining.
Part 3: Data Interpretation and Further Steps
A successful initial characterization will yield a reproducible IC50 value and provide evidence for the mechanism of cell death.
Table 2: Example Data Summary
| Compound Concentration | % Cell Viability (48h) | % Early Apoptosis (24h) | % Late Apoptosis (24h) |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| 0.5x IC50 | 75 ± 6.1 | 15.4 ± 2.1 | 5.3 ± 1.1 |
| 1x IC50 | 50 ± 4.8 | 35.2 ± 3.5 | 18.9 ± 2.8 |
| 2x IC50 | 22 ± 3.9 | 28.1 ± 3.1 | 45.6 ± 4.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Should the data indicate apoptosis is a primary mechanism of action, subsequent investigations could involve:
-
Western Blot Analysis: To probe for the cleavage of key apoptotic proteins like Caspase-3 and PARP.
-
Mitochondrial Membrane Potential Assays: To determine if the compound triggers the intrinsic apoptotic pathway.
-
Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest.
By systematically applying these validated protocols, researchers can effectively profile the cellular activities of this compound, paving the way for more advanced preclinical studies.
Subject: Protocol for the Solubilization and Handling of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide for Preclinical Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Executive Summary
This document provides a detailed protocol and scientific rationale for the solubilization of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound with significant lipophilic characteristics. Due to its chemical structure, which includes an N-octyl chain and a chlorophenyl group, this molecule is predicted to have negligible aqueous solubility. Standardized protocols are therefore insufficient. This guide presents a systematic approach for preparing high-concentration stock solutions and working solutions suitable for a variety of in vitro and cell-based assays. The methodologies herein are designed to ensure compound integrity, maximize bioavailability in assays, and prevent experimental artifacts arising from compound precipitation. We will proceed from first principles, analyzing the compound's structure to inform a robust, empirically validated solubilization strategy.
Structural Analysis & Predicted Physicochemical Properties
A thorough understanding of the molecular structure is critical to developing a successful solubilization strategy. The structure of this compound dictates its behavior in different solvent systems.
-
N-octyl group (-C₈H₁₇): This long alkyl chain is the primary contributor to the molecule's high lipophilicity (hydrophobicity). It will strongly favor dissolution in non-polar organic solvents.
-
Chlorophenyl group (-C₆H₃Cl): The aromatic ring and the chloro substituent further increase the molecule's hydrophobicity.
-
Hydroxyphenyl group (-OH): The phenolic hydroxyl group provides a site for hydrogen bonding and introduces a weakly acidic character, potentially allowing for dissolution in basic aqueous solutions, though this is often not practical for biological assays.
-
Diamide Linker (-CONH-…-CONH-): The amide groups are polar and can participate in hydrogen bonding, but their contribution to overall solubility is likely overshadowed by the large hydrophobic moieties.
Based on this analysis, we can predict the compound's general solubility profile.
Table 1: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Assay Suitability |
| Aqueous Buffers | PBS, Tris, HEPES (pH 7.4) | Very Poor / Insoluble | The large hydrophobic surface area prevents interaction with water molecules. Direct dissolution is not a viable strategy. |
| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The alkyl chain limits solubility. May be suitable for intermediate dilutions, but high concentration stocks are unlikely. Ethanol is often preferred over methanol due to lower cytotoxicity in cell-based assays. |
| Polar Aprotic Solvents | DMSO, DMF, DMA | High | These solvents are excellent at disrupting intermolecular forces and can solvate both polar and non-polar parts of the molecule. DMSO is the industry standard for creating primary stock solutions of drug-like molecules. |
| Non-Polar Solvents | Dichloromethane, Chloroform | High | While likely to be good solvents, they are generally incompatible with biological assays due to their volatility and high toxicity. |
Recommended Solubilization Workflow
The following workflow provides a systematic process for determining the optimal solvent and concentration for your specific assay requirements. This approach minimizes compound waste and ensures the generation of a stable, usable solution.
Figure 1: Systematic workflow for solubilizing this compound.
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of a High-Concentration Master Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide range of lipophilic compounds. It is the solvent of choice for primary compound storage for most drug discovery applications. Using anhydrous DMSO is critical to prevent the absorption of water, which can decrease the solubility of hydrophobic compounds over time and promote hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1.0 mg) into a tared, appropriate vial. Precision is key for accurate concentration calculation.
-
Initial Solvent Addition: Add a small volume of anhydrous DMSO to the vial to create a target concentration of approximately 10-20 mM. For 1.0 mg of a compound with a molecular weight of ~354.88 g/mol , this would be approximately 140-280 µL. It is often better to start with a slightly lower volume and add more if needed.
-
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2 minutes. This provides the initial mechanical energy to break up the solid matrix.
-
Sonication: Place the vial in a bath sonicator for 10 minutes at room temperature. The high-frequency sound waves create cavitation bubbles that efficiently break apart solute particles.
-
Expert Tip: Monitor the temperature of the sonicator bath. Excessive heat can degrade sensitive compounds. If the bath becomes warm to the touch, pause sonication to allow it to cool.
-
-
Visual Inspection: Carefully inspect the solution against a bright light source. Look for any visible particulates or cloudiness. A fully dissolved solution will be perfectly clear.
-
Iterative Solubilization: If the solution is not clear, add another small aliquot of DMSO (e.g., 10% of the initial volume). Repeat steps 3-5. Continue this iterative process until a clear solution is achieved.
-
Final Steps & Storage: Once dissolved, calculate the precise final concentration based on the exact mass of the compound and the total volume of DMSO added. Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For long-term storage, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
4.2 Protocol 2: Preparation of Aqueous Working Solutions for Assays
Rationale: Most biological assays are performed in aqueous buffers. The primary challenge is diluting the DMSO stock into this aqueous environment without causing the compound to precipitate (crash out). The final concentration of DMSO in the assay must be kept to a minimum (typically <0.5%, and ideally <0.1%) as it can have its own biological effects and cause cytotoxicity.
Materials:
-
High-concentration master stock solution in DMSO (from Protocol 4.1)
-
Appropriate sterile-filtered aqueous assay buffer (e.g., PBS, DMEM, HEPES)
-
High-quality polypropylene tubes and pipette tips
Procedure:
-
Pre-warm Buffer: Gently warm the aqueous assay buffer to the temperature of your planned experiment (e.g., 37°C for cell-based assays). This can slightly improve the solubility of the compound upon dilution.
-
Serial Dilution (Recommended): It is often inadvisable to perform a large, single-step dilution (e.g., 1:1000). A serial or multi-step dilution is preferred.
-
Example: To get a 10 µM final solution with 0.1% DMSO from a 10 mM stock:
-
First, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
Next, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed assay buffer.
-
-
-
Dilution Technique: This step is critical. Add the DMSO stock directly into the assay buffer while the buffer is being gently vortexed or mixed by pipetting up and down. Never add aqueous buffer to the concentrated DMSO stock. This ensures the compound is rapidly dispersed into a large volume of the final solvent system, minimizing localized high concentrations that can trigger precipitation.
-
Equilibration and Inspection: Allow the working solution to equilibrate for at least 5-10 minutes at the final assay temperature. Before adding to your assay, visually inspect the solution for any signs of turbidity, opalescence, or precipitation. Compare it to a vehicle control (buffer + same final % of DMSO).
Trustworthiness Check - Self-Validating System:
-
Vehicle Control: Always run a parallel control in your assay containing the final concentration of DMSO (or other solvent) used in your experimental conditions. This is essential to differentiate between the effects of the compound and the effects of the solvent.
-
Solubility Limit: If precipitation is observed, the concentration is too high for that final solvent composition. You must either lower the final compound concentration or investigate the use of solubility enhancers like non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) or co-solvents, though these must be validated for compatibility with your specific assay.
developing an assay for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide activity
An Application Note and Protocol for the Development of an Assay to Evaluate N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide Activity
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust methodology to evaluate the biological activity of the novel compound, this compound. Given the structural characteristics of this molecule, specifically the presence of a hydroxyphenyl group and a propanediamide core, we hypothesize that it may function as a histone deacetylase (HDAC) inhibitor.[1][2] HDACs are critical enzymes in epigenetic regulation and have emerged as significant therapeutic targets, particularly in oncology.[3] Therefore, this guide will focus on developing both a biochemical assay to determine its direct inhibitory effect on HDAC enzymes and a cell-based assay to assess its cytotoxic effects on a relevant cancer cell line.
The protocols herein are designed to be self-validating, incorporating essential controls and quality assessment metrics such as the Z'-factor to ensure data reliability and reproducibility.[4][5] Furthermore, this guide explains the scientific rationale behind the experimental design, providing a solid foundation for the successful implementation and interpretation of these assays.
Introduction: The Rationale for Targeting Histone Deacetylases
Epigenetic modifications, such as histone acetylation, play a pivotal role in regulating gene expression without altering the DNA sequence itself. The balance of histone acetylation is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In numerous disease states, particularly cancer, the dysregulation of HDAC activity leads to aberrant gene expression, promoting uncontrolled cell proliferation and survival.[3] This has established HDACs as a promising class of therapeutic targets.
Several HDAC inhibitors have been approved for the treatment of various cancers, and many more are in clinical development.[1] A common structural feature of many potent HDAC inhibitors is a hydroxamic acid moiety, which chelates the zinc ion in the active site of the enzyme.[1][6] The compound this compound, with its hydroxyphenyl and propanediamide groups, bears a structural resemblance to these known inhibitors, making it a compelling candidate for investigation as a novel HDAC inhibitor.
This application note details a two-pronged approach to characterize the activity of this compound:
-
A direct, in vitro biochemical assay to quantify its inhibitory potency against HDAC enzymes.
-
A cell-based cytotoxicity assay to evaluate its effect on cancer cell viability, providing a measure of its potential therapeutic efficacy.
Principle of the Assays
Fluorescence-Based HDAC Inhibition Assay
The biochemical assay to measure HDAC inhibition is based on a fluorometric method.[7] The principle of this assay is as follows:
-
An acetylated peptide substrate is incubated with an HDAC enzyme.
-
In the absence of an inhibitor, the HDAC enzyme removes the acetyl group from the substrate.
-
A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate.
-
This cleavage releases a highly fluorescent molecule (fluorophore).
-
The resulting fluorescence intensity, which is proportional to the HDAC activity, is measured using a fluorescence plate reader.
When an HDAC inhibitor, such as our test compound, is present, the deacetylation of the substrate is blocked or reduced. This results in a decrease in the amount of cleaved substrate and, consequently, a lower fluorescence signal. The degree of inhibition can be quantified by comparing the fluorescence signal in the presence of the compound to that of a control with no inhibitor.
MTT Cell Viability Assay
To assess the cytotoxic or cytostatic effects of the compound on cancer cells, a colorimetric MTT assay will be employed.[8] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The key steps are:
-
Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.
-
After an incubation period, MTT reagent is added to each well.
-
Mitochondrial dehydrogenases in living cells convert the MTT to insoluble formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of this solution is measured using a microplate spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.
Visualization of Key Processes
Hypothetical Signaling Pathway of HDAC Inhibition
Caption: Hypothetical pathway of HDAC inhibition.
Experimental Workflow: Biochemical HDAC Inhibition Assay
Caption: Workflow for the HDAC inhibition assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
This compound (Test Compound)
-
HDAC Fluorometric Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Recombinant human HDAC enzyme (if not included in the kit)
-
Trichostatin A (TSA) or other known HDAC inhibitor (Positive Control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., HeLa, HCT116, or other relevant line)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well black, flat-bottom plates (for fluorescence assay)
-
96-well clear, flat-bottom plates (for MTT assay)
-
Multichannel pipettes and sterile tips
-
Fluorescence microplate reader
-
Microplate spectrophotometer (ELISA reader)
-
CO2 incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and dishes
Detailed Experimental Protocols
Protocol 1: Biochemical HDAC Inhibition Assay
This protocol is a guideline and should be adapted based on the specific instructions of the commercial assay kit being used.[7]
5.1.1. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Positive Control: Prepare a stock solution of a known HDAC inhibitor (e.g., Trichostatin A) and perform serial dilutions in the same manner as the test compound.
-
HDAC Enzyme: Dilute the HDAC enzyme to the working concentration specified in the kit's manual using the provided assay buffer.
-
Substrate and Developer: Reconstitute the HDAC substrate and developer solutions according to the kit's instructions.
5.1.2. Assay Procedure
-
Plate Setup: In a 96-well black plate, set up the following wells in triplicate:
-
Blank (No Enzyme): Assay buffer only.
-
Negative Control (100% Activity): HDAC enzyme + assay buffer with DMSO (at the same concentration as the test compound wells).
-
Positive Control: HDAC enzyme + known HDAC inhibitor.
-
Test Compound: HDAC enzyme + serial dilutions of this compound.
-
-
Enzyme and Inhibitor Addition: Add the diluted HDAC enzyme to all wells except the blank. Then, add the test compound, positive control, or solvent control (DMSO) to the appropriate wells. The final volume should be consistent across all wells (e.g., 50 µL).
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the HDAC substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes).
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[7]
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of the compound.[8][9]
5.2.1. Cell Seeding
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well) in a 96-well clear plate. The final volume per well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
5.2.2. Compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control. Also, include wells with medium only as a background control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
5.2.3. MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis and Interpretation
HDAC Inhibition Assay
-
Calculate Percentage Inhibition:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_compound / Fluorescence_negative_control)] * 100
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of HDAC activity.[10][11]
-
MTT Cytotoxicity Assay
-
Calculate Percentage Cell Viability:
-
Subtract the average absorbance of the background wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_compound / Absorbance_vehicle_control) * 100
-
-
Determine GI50 Value:
Assay Validation: Z'-Factor
For the biochemical HDAC assay, especially in a high-throughput screening context, it is crucial to evaluate the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[4][14]
-
Calculation: Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|] Where SD is the standard deviation.
-
Interpretation: [4]
-
Z' > 0.5: An excellent assay.
-
0 < Z' ≤ 0.5: A marginal assay.
-
Z' < 0: A poor assay, not suitable for screening.
-
Hypothetical Data Presentation
Table 1: Hypothetical HDAC Inhibition Data
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 48.9 ± 3.2 |
| 100 | 75.4 ± 4.1 |
| 500 | 92.1 ± 2.8 |
| 1000 | 95.6 ± 1.9 |
| IC50 | 52.3 nM |
Table 2: Hypothetical MTT Cytotoxicity Data (HeLa cells)
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.2 ± 3.5 |
| 0.5 | 85.1 ± 4.2 |
| 1 | 65.7 ± 5.1 |
| 5 | 45.3 ± 3.9 |
| 10 | 22.8 ± 2.7 |
| 50 | 8.1 ± 1.5 |
| GI50 | 4.8 µM |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential HDAC inhibitor. By combining a direct biochemical inhibition assay with a cell-based cytotoxicity assay, researchers can effectively determine the compound's potency and its effects in a cellular context. Adherence to the outlined procedures, including the use of appropriate controls and validation metrics like the Z'-factor, will ensure the generation of high-quality, reproducible data, facilitating the advancement of this compound in the drug discovery pipeline.
References
- 1. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. clyte.tech [clyte.tech]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: A Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization and application of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide as a potential enzyme inhibitor. The protocols outlined herein are designed to facilitate the investigation of its inhibitory effects, with a particular focus on enzymes possessing hydrophobic substrate-binding pockets. The structural features of this compound, including a substituted phenolic ring and an eight-carbon alkyl chain, suggest a potential for interaction with lipid-binding or other hydrophobic domains within enzymes. These application notes will guide researchers through the initial physicochemical characterization, in vitro enzyme inhibition assays, and data analysis, providing a solid foundation for further drug discovery and development efforts.
Introduction: Rationale for Investigation
This compound is a novel chemical entity with structural motifs that suggest potential as an enzyme inhibitor. The 5-chloro-2-hydroxyphenyl group is a common pharmacophore found in various biologically active molecules, while the N-octyl chain provides significant lipophilicity. This combination of a polar, potentially chelating head group and a hydrophobic tail suggests that the compound may target enzymes with deep, hydrophobic substrate-binding channels.
Enzyme inhibitors are a cornerstone of modern therapeutics, with applications ranging from anti-inflammatory agents to anti-cancer drugs.[1] The discovery of novel enzyme inhibitors is a critical area of research in drug development.[1][2] This guide provides a framework for the initial characterization and screening of this compound as a potential enzyme inhibitor.
Physicochemical Characterization
Prior to biological evaluation, a thorough physicochemical characterization of this compound is essential to ensure data quality and reproducibility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C17H25ClN2O3[3] | |
| Molecular Weight | 340.84 g/mol | Adherence to Lipinski's Rule of Five.[4] |
| LogP | >3.0 | Indicates high lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 72.9 Ų | Influences cell permeability. |
| Solubility | Low in aqueous media, soluble in organic solvents (e.g., DMSO, Ethanol) | Critical for stock solution preparation and assay buffer compatibility. |
Note: These are predicted values and should be experimentally verified.
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality: DMSO is used as the solvent due to the predicted low aqueous solubility of the compound. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced artifacts.
High-Throughput Screening for Enzyme Inhibition
High-throughput screening (HTS) is a crucial first step in identifying potential enzyme inhibitors from large compound libraries.[5] The following is a generalized HTS protocol that can be adapted for various enzyme targets.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Protocol 2: Single-Point HTS Assay
-
Materials:
-
384-well microplates
-
Automated liquid handler
-
Plate reader (e.g., fluorescence, absorbance)
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Positive control inhibitor
-
This compound stock solution
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the DMSO stock in assay buffer to the desired screening concentration (e.g., 10 µM).
-
Dispense the diluted compound, positive control, and a vehicle control (DMSO in assay buffer) into separate wells of the microplate.
-
Add the enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence, absorbance) at regular intervals or at a single endpoint.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle control.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits" for further investigation.
-
-
Trustworthiness: Including both positive and negative controls is essential for validating the assay performance and ensuring the reliability of the screening results.
Dose-Response and IC50 Determination
Once a compound is identified as a hit, a dose-response experiment is performed to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 3: IC50 Determination
-
Materials:
-
Same as Protocol 2
-
96-well microplates are often suitable for this more focused experiment.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series is common.
-
Further dilute the serial dilutions into the assay buffer.
-
Perform the enzyme inhibition assay as described in Protocol 2, with each concentration of the inhibitor tested in triplicate.
-
Include no-inhibitor and no-enzyme controls.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
-
Expertise & Experience: The choice of the concentration range for the serial dilution should be centered around the expected IC50 value. If this is unknown, a broad range of concentrations should be tested initially.
Mechanism of Action Studies
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable insight into how the inhibitor interacts with the enzyme.[6]
Protocol 4: Michaelis-Menten Kinetics with Inhibitor
-
Materials:
-
Same as Protocol 3
-
-
Procedure:
-
Select a fixed, sub-saturating concentration of this compound (e.g., at or near its IC50).
-
Perform the enzyme assay with a range of substrate concentrations in the presence and absence of the inhibitor.
-
Measure the initial reaction velocity (V0) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity against the substrate concentration for both the inhibited and uninhibited reactions.
-
Analyze the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation using non-linear regression.
-
Changes in the apparent Km and Vmax values in the presence of the inhibitor will indicate the mode of inhibition.
-
Table 2: Interpreting Kinetic Data for Inhibition Mechanism
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
Concluding Remarks
These application notes provide a comprehensive starting point for the investigation of this compound as a potential enzyme inhibitor. The protocols described herein are designed to be adaptable to a wide range of enzyme targets and should be optimized for the specific system under investigation. Further studies, including structural biology approaches (e.g., X-ray crystallography, NMR) and in vivo efficacy models, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. chembk.com [chembk.com]
- 4. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Investigating N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide in Antimicrobial Studies
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and characterization of novel antibacterial agents. This guide provides a comprehensive framework for the systematic evaluation of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a compound featuring a substituted phenol moiety and a lipophilic octyl chain, suggesting a potential membrane-centric mechanism of action. This document outlines a logical progression of experiments, from initial determination of antimicrobial potency to in-depth mechanistic studies. Detailed, step-by-step protocols are provided for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting Time-Kill Kinetic assays. Furthermore, advanced protocols to investigate bacterial membrane damage, including membrane potential disruption and integrity loss, are detailed. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.
Introduction and Compound Profile
This compound is a novel chemical entity whose antimicrobial properties are yet to be fully elucidated. Its chemical structure provides critical clues to its potential biological activity.
-
5-chloro-2-hydroxyphenyl group: Phenolic compounds are a well-established class of antimicrobials.[1][2] Their hydroxyl groups can denature proteins, while the overall structure can interfere with bacterial cell membranes. The addition of a chlorine atom often enhances antimicrobial efficacy.
-
N-octyl chain: This eight-carbon lipophilic tail is a significant feature. Lipophilicity is a key parameter influencing how a compound interacts with the lipid bilayer of bacterial membranes.[3][4][5] This chain may facilitate the insertion of the molecule into the membrane, leading to disruption.[1]
Based on these structural motifs, a primary hypothesis is that this compound acts by compromising the integrity and function of the bacterial cytoplasmic membrane. The following experimental workflow is designed to test this hypothesis systematically.
Caption: Experimental workflow for antimicrobial characterization.
Phase 1: Antimicrobial Potency Assessment
The initial step is to determine the fundamental potency of the compound against a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely used technique.[7][8]
Materials:
-
This compound (Compound X) stock solution (e.g., 1280 µg/mL in DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
0.5 McFarland standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.[9]
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is the lowest concentration of the compound where no visible turbidity is observed.
Scientist's Note: The use of cation-adjusted MHB is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of membrane-active agents. Adherence to CLSI guidelines ensures reproducibility.[7][8]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).[9]
Data Presentation:
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 8 | 64 | 8 | Bacteriostatic |
| P. aeruginosa | 27853 | 16 | >128 | >8 | Tolerant |
Disclaimer: The data above are for illustrative purposes only. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[9]
Phase 2: Characterizing Antimicrobial Dynamics
Protocol: Time-Kill Kinetics Assay
This assay provides insight into the rate of bacterial killing and helps distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time.[12][13][14]
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a starting bacterial density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates to determine the viable count (CFU/mL).
-
Incubation: Incubate plates at 35 ± 2°C for 18-24 hours and count colonies.
-
Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Phase 3: Investigating the Mechanism of Action (MoA)
Based on the compound's structure, the primary hypothesis is membrane disruption. The following assays directly probe membrane potential and integrity.
Protocol: Bacterial Membrane Potential Assay
A key function of the bacterial membrane is to maintain a membrane potential (ΔΨ), which is crucial for ATP synthesis, transport, and motility. Dissipation of this potential is a common mechanism for membrane-active antimicrobials.[15][16][17] The voltage-sensitive dye DiSC₃(5) can be used to monitor this.[15]
Caption: Mechanism of the membrane potential assay using DiSC₃(5).
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS with 0.1% glucose). Resuspend cells to an OD₆₀₀ of ~0.2.
-
Assay Setup: In a 96-well black plate, add the cell suspension.
-
Dye Addition: Add DiSC₃(5) to a final concentration of ~1 µM and incubate in the dark until the fluorescence signal stabilizes (dye quenching).[15]
-
Compound Addition: Add the test compound at various concentrations (e.g., 1x and 4x MIC).
-
Measurement: Immediately begin monitoring fluorescence (Excitation ~622 nm, Emission ~670 nm) over time using a microplate reader. A rapid increase in fluorescence indicates membrane depolarization.[18]
Protocol: Membrane Integrity Assay with SYTOX™ Green
This assay determines if the compound forms pores or causes significant damage to the membrane, making it permeable to larger molecules. SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate live cells but brightly fluoresces upon binding to the DNA of cells with compromised membranes.[19][20][21][22][23]
Procedure:
-
Cell Preparation: Prepare cells as described in the membrane potential assay.
-
Assay Setup: In a 96-well black plate, add the cell suspension.
-
Dye Addition: Add SYTOX™ Green to a final concentration of ~1-5 µM.[21]
-
Compound Addition: Add the test compound at various concentrations.
-
Measurement: Monitor fluorescence (Excitation ~485 nm, Emission ~520 nm) over time. An increase in fluorescence indicates a loss of membrane integrity.[22]
Protocol: Extracellular ATP Assay
Healthy cells maintain a high intracellular concentration of ATP. Membrane damage leads to the leakage of ATP into the extracellular medium, which can be quantified using a luciferase/luciferin bioluminescence assay.[24][25][26]
Procedure:
-
Cell Preparation & Treatment: Prepare and treat cells with the compound as in previous assays.
-
Sampling: At various time points, take aliquots of the cell suspension and centrifuge to pellet the bacteria.
-
Supernatant Analysis: Transfer the supernatant to a new tube.
-
ATP Detection: Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™) to measure the ATP concentration in the supernatant according to the manufacturer's instructions.[24][25]
-
Measurement: Measure luminescence using a luminometer. An increase in extracellular ATP correlates with membrane damage.[27][28]
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterize the antimicrobial properties of this compound. By progressing from broad potency testing to specific mechanistic assays, researchers can build a comprehensive profile of this novel compound. Positive results in the membrane-targeting assays would strongly support the initial hypothesis and warrant further investigation into its spectrum of activity, potential for resistance development, and cytotoxicity against mammalian cells to evaluate its therapeutic potential.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Inhibitory Effects of Lipophilic Acids and Related Compounds on Bacteria and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. frontiersin.org [frontiersin.org]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. takara.co.kr [takara.co.kr]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ATP Assays | What is an ATP Assay? [promega.com]
- 25. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. goldbio.com [goldbio.com]
- 27. researchgate.net [researchgate.net]
- 28. infectioncontroltoday.com [infectioncontroltoday.com]
Application Notes and Protocols for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide in Neurological Disorder Research
Abstract
This document provides a comprehensive guide for researchers utilizing N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a putative Sirtuin 2 (SIRT2) inhibitor, for the investigation of novel therapeutic strategies in neurological disorders. We delve into the molecular mechanism of SIRT2 inhibition, its implications in neurodegenerative pathways, and present detailed protocols for in vitro validation and characterization of this compound's neuroprotective effects. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to effectively assess the therapeutic potential of this and similar compounds in models of Parkinson's Disease, Huntington's Disease, and other neurological conditions.
Introduction: Sirtuin 2 as a Therapeutic Target in Neurological Disorders
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in a myriad of cellular processes, including cell cycle regulation, metabolism, and aging.[1][2] Predominantly localized in the cytoplasm, SIRT2 has emerged as a significant modulator of neuronal function and survival.[3][4] Its substrates include key proteins implicated in the pathophysiology of neurodegenerative diseases, such as α-tubulin, a primary component of microtubules.[3] The deacetylation of α-tubulin by SIRT2 is linked to microtubule instability, which can impair axonal transport and contribute to neuronal demise.[3][4]
Furthermore, SIRT2 is involved in processes like neuroinflammation, oxidative stress, and the aggregation of misfolded proteins, which are common hallmarks of many neurological disorders.[3][5] Consequently, the inhibition of SIRT2 has been proposed as a promising therapeutic strategy to mitigate neuronal damage and slow disease progression in conditions such as Parkinson's Disease (PD), Huntington's Disease (HD), Alzheimer's Disease (AD), and ischemic stroke.[4][5][6][7]
This compound represents a novel chemical entity for the exploration of SIRT2 inhibition. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a potential interaction with the sirtuin catalytic domain. For the purposes of this guide, we will treat it as a selective SIRT2 inhibitor, drawing parallels with well-characterized inhibitors like AC-93253 to establish a framework for its investigation.
The SIRT2 Inhibitor: this compound (Hypothetical Compound: "SIRT2i-C8")
For clarity in this guide, we will refer to this compound as SIRT2i-C8. As a putative SIRT2 inhibitor, its primary mechanism of action is expected to be the blockade of the enzyme's deacetylase activity.
Mechanism of Action
SIRT2i-C8 is hypothesized to bind to the catalytic pocket of SIRT2, preventing the deacetylation of its substrates. A key downstream effect of this inhibition is the hyperacetylation of α-tubulin, which stabilizes microtubules and enhances axonal transport.[3] Additionally, SIRT2 inhibition has been shown to modulate the acetylation status and activity of other crucial proteins like p53 and histone H4, impacting gene expression and cell fate decisions.[8][9]
The following diagram illustrates the proposed signaling pathway influenced by SIRT2 and its inhibition.
Caption: SIRT2 Signaling and Inhibition Pathway.
Comparative Inhibitor Activity
To provide context for experimental design, the following table summarizes the in vitro inhibitory concentrations (IC50) of several known SIRT2 inhibitors. The IC50 of SIRT2i-C8 should be determined empirically using the protocols provided in this guide.
| Inhibitor | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Reference |
| AC-93253 | 6 µM | 45.3 µM | 24.6 µM | [8] |
| AEM2 | 3.8 µM | >100 µM | >100 µM | [2] |
| AK-7 | 15.6 µM | >100 µM | >100 µM | [1] |
| SIRT2i-C8 | To be determined | To be determined | To be determined |
Application Notes: Investigating SIRT2i-C8 in Neurological Disease Models
Parkinson's Disease (PD): Neuroprotection Against Dopaminergic Neuron Loss
Rationale: In PD models, SIRT2 inhibition has been shown to protect dopaminergic neurons from cell death induced by toxins like MPP+ (a metabolite of MPTP) and by the aggregation of α-synuclein.[5][6] The protective mechanism is thought to involve the stabilization of microtubules and the modulation of apoptotic pathways.[7]
Experimental Approach: Utilize human neuroblastoma SH-SY5Y cells, a common in vitro model for dopaminergic neurons. Induce neurotoxicity with MPP+ and assess the protective effects of SIRT2i-C8 by measuring cell viability and key biomarkers.
Huntington's Disease (HD): Modulation of Sterol Biosynthesis
Rationale: Research has demonstrated that SIRT2 inhibition can confer neuroprotection in HD models by down-regulating sterol biosynthesis.[6] This is achieved by reducing the nuclear trafficking of the transcription factor SREBP-2.[6] Mutant huntingtin has been shown to increase sterol levels, and correcting this metabolic dysregulation is a potential therapeutic avenue.[6]
Experimental Approach: Employ a striatal neuron cell model expressing mutant huntingtin (e.g., STHdhQ111/Q111 cells). Treat the cells with SIRT2i-C8 and measure changes in sterol levels and the expression of genes involved in cholesterol biosynthesis.
Experimental Protocols
The following protocols provide a framework for the initial characterization of SIRT2i-C8.
General Cell Culture and Reagent Preparation
-
Cell Lines:
-
SH-SY5Y (ATCC® CRL-2266™): Human neuroblastoma cell line.
-
HEK293T (ATCC® CRL-3216™): For initial cytotoxicity assessment.
-
-
Culture Medium:
-
For SH-SY5Y: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For HEK293T: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
SIRT2i-C8 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 1: In Vitro SIRT2 Inhibition and Target Engagement
This protocol confirms that SIRT2i-C8 engages its intended target in a cellular context. The primary readout is the acetylation level of α-tubulin.
Workflow Diagram:
Caption: Western Blot Workflow for Target Engagement.
Step-by-Step Method:
-
Cell Seeding: Plate SH-SY5Y cells in a 6-well plate at a density of 5 x 10^5 cells/well. Allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of SIRT2i-C8 (e.g., 0.1, 1, 5, 10, 25 µM) for 16-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
As a loading control, also probe a separate membrane or strip the first one and re-probe with an antibody against total α-tubulin or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Expected Outcome: A dose-dependent increase in the levels of acetylated α-tubulin in cells treated with SIRT2i-C8.[8]
Protocol 2: Neuroprotection Assay in an In Vitro PD Model
This protocol assesses the ability of SIRT2i-C8 to protect against MPP+-induced cell death.
Step-by-Step Method:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of SIRT2i-C8 for 2-4 hours.
-
Toxin Induction: Add MPP+ to the wells to a final concentration of 1 mM (the optimal concentration should be determined empirically for your specific cell line). Maintain the SIRT2i-C8 concentrations.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Experimental Groups:
-
Control (Vehicle only)
-
SIRT2i-C8 only (to test for intrinsic toxicity)
-
MPP+ only
-
MPP+ + SIRT2i-C8 (various concentrations)
Expected Outcome: SIRT2i-C8 treatment will dose-dependently increase cell viability in the presence of MPP+, indicating a neuroprotective effect.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure SIRT2i-C8 is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inconsistent results.
-
Cytotoxicity: Always perform a dose-response curve for SIRT2i-C8 alone to determine its cytotoxic concentration range.[9] Therapeutic concentrations should be well below the toxic threshold.
-
Positive Controls: For SIRT2 inhibition experiments, include a known SIRT2 inhibitor (e.g., AGK2 or AC-93253) as a positive control to validate the experimental setup.
-
Target Specificity: To confirm that the observed effects are due to SIRT2 inhibition, consider performing experiments in SIRT2 knockout or knockdown cells, if available.[7]
Conclusion
This compound (SIRT2i-C8) holds promise as a research tool for investigating the therapeutic potential of SIRT2 inhibition in neurological disorders. The protocols and guidelines presented in this document provide a solid foundation for its in vitro characterization, from confirming target engagement to demonstrating neuroprotective efficacy. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action and contribute to the development of novel neuroprotective therapies.
References
- 1. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide formulation for in vivo studies
Formulation of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide for In Vivo Studies
Introduction
This compound (hereafter referred to as "Compound X") is a novel chemical entity (NCE) with significant therapeutic potential. However, like an estimated 90% of compounds in drug discovery pipelines, it exhibits poor aqueous solubility, which presents a major hurdle for preclinical in vivo evaluation. Low solubility can lead to poor and erratic absorption from the gastrointestinal (GI) tract, resulting in low systemic bioavailability and complicating the assessment of its pharmacodynamic and toxicological profiles. Therefore, the selection and development of an appropriate formulation is a critical step to ensure maximal and consistent exposure in animal studies.
Application Note: Quantitative Analysis of N'-(5-o-hydroxyphenyl)-N-octylpropanediamide in Pharmaceutical Preparations and Biological Matrices
Abstract
This application note presents a comprehensive guide to the quantitative analysis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a novel therapeutic agent. Given the compound's chemical structure, which includes a chromophoric hydroxyphenyl group and an ionizable amide moiety, two primary analytical methods have been developed and validated: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control of pharmaceutical formulations, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices.[1][2][3] This document provides detailed protocols for both methodologies, including sample preparation, instrument parameters, and validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction
This compound is a novel investigational drug with significant therapeutic potential. Accurate and reliable quantification of this compound in both bulk drug substance, formulated products, and biological fluids is critical for its development and eventual clinical use. The selection of an appropriate analytical method is paramount and depends on the specific application, required sensitivity, and the complexity of the sample matrix.[7]
The presence of a substituted phenolic ring in the molecule's structure lends itself to ultraviolet (UV) absorption, making HPLC-UV a suitable and robust method for quantification in relatively clean sample matrices like pharmaceutical dosage forms.[2][8][9] For the analysis of the compound in biological matrices such as plasma or urine, where concentrations are expected to be much lower and the matrix itself is significantly more complex, the superior sensitivity and selectivity of LC-MS/MS are necessary.[1][10][11][12]
This guide provides validated, step-by-step protocols for both HPLC-UV and LC-MS/MS, designed to be readily implemented in a research or quality control laboratory setting. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Physicochemical Properties of the Analyte
| Property | Value | Implication for Analysis |
| Chemical Formula | C₁₇H₂₅ClN₂O₃ | Used for exact mass determination in MS. |
| Molecular Weight | 340.85 g/mol | Guides MS settings and solution preparation. |
| Structure | Contains a UV-absorbing phenol ring and ionizable groups. | |
| pKa (predicted) | Phenolic OH: ~9.5, Amide N-H: ~17 | Influences mobile phase pH for optimal chromatography and ionization. |
| logP (predicted) | ~4.5 | Indicates good retention on reversed-phase columns. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the routine analysis of this compound in pharmaceutical formulations, such as tablets or capsules.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from excipients. The compound's phenolic chromophore allows for sensitive detection by UV spectrophotometry.[8]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Placebo formulation (if available)
3.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Analytical balance
-
Sonicator
-
pH meter
3.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides good retention for the analyte based on its predicted logP. |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 60% B to 95% B over 10 min | A gradient elution is used to ensure the analyte is eluted with a good peak shape and to remove any more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for band broadening. |
| Detection | 280 nm | This wavelength corresponds to a high absorbance region for phenolic compounds. A full UV scan of the reference standard should be performed to confirm the optimal wavelength. |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight.
-
Transfer to a volumetric flask and add methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase to a concentration within the calibration range.
-
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[4][5]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Accuracy (%) | 98.5 - 101.2 | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.3 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | Reportable |
| Specificity | No interference from placebo | Peak purity > 0.999 |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices like human plasma, which is essential for pharmacokinetic studies.[1][10][11][12]
Principle
This method employs reversed-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in the presence of complex biological matrix components.[13] An internal standard (IS) is used to correct for matrix effects and variations in sample processing. A stable isotope-labeled version of the analyte would be the ideal IS. If unavailable, a structurally similar compound can be used.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., deuterated analogue or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
4.2.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
4.2.3. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | A smaller dimension column with smaller particles is suitable for the faster analysis times and higher sensitivity of UHPLC-MS/MS. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidification aids in positive ion formation for ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient | 30% B to 95% B over 3 min | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide and potential for protonation of the phenolic oxygen under acidic conditions make positive mode suitable. |
| MRM Transitions | Analyte: 341.2 -> 156.1, IS: (To be determined) | The precursor ion [M+H]⁺ is selected and fragmented. The specified product ion is a plausible fragment from the cleavage of the propanediamide chain. These transitions must be optimized by infusing the pure compound.[13] |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Gas 1 (Nebulizer) | 50 psi | Optimized for spray stability. |
| Gas 2 (Heater) | 60 psi | Optimized for desolvation. |
4.2.4. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[14][15][16][17]
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Method Validation Summary
The method was validated based on regulatory guidance for bioanalytical method validation.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 (0.1 - 100 ng/mL) | R² ≥ 0.99 |
| Accuracy (%) | 95.3 - 104.5 | 85 - 115% (90-110% for LLOQ) |
| Precision (%RSD) | < 8% | ≤ 15% (≤ 20% for LLOQ) |
| LLOQ | 0.1 ng/mL | S/N > 10, accuracy and precision criteria met. |
| Matrix Effect | 92 - 107% | Within acceptable range. |
| Recovery | > 85% | Consistent and reproducible. |
Visualizations and Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of pharmaceutical formulations.
LC-MS/MS Sample Preparation Workflow
Caption: Protein precipitation workflow for plasma sample analysis by LC-MS/MS.
Conclusion
This application note provides two robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is suitable for quality control applications of pharmaceutical products, offering simplicity and accuracy. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Both methods have been validated to meet international standards, ensuring their suitability for their intended purposes.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [rex.libraries.wsu.edu]
- 13. air.unipr.it [air.unipr.it]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. asianjpr.com [asianjpr.com]
- 16. ijisrt.com [ijisrt.com]
- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. This document is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and formulation of this compound, with a primary focus on its solubility characteristics.
Given the specific nature of this molecule, publicly available data on its solubility is limited. Therefore, this guide synthesizes established principles of medicinal chemistry and formulation science, drawing parallels from structurally similar compounds to provide robust troubleshooting strategies and foundational knowledge. Our goal is to equip you with the expertise to anticipate and resolve solubility-related issues, ensuring the smooth progression of your research and development endeavors.
I. Predicted Physicochemical Properties & Solubility Profile
A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful formulation development.[1] Based on its constituent functional groups, we can predict the likely behavior of this compound.
-
Lipophilicity : The presence of an N-octyl group and a chlorinated phenyl ring strongly suggests that this compound is highly lipophilic (fat-loving) and, consequently, is expected to have poor aqueous solubility.[2][3][4] The long hydrocarbon tail of the octyl group, in particular, contributes significantly to this property.[5]
-
Aqueous Solubility : Due to its lipophilic nature, the aqueous solubility is predicted to be low.[6][7] For many drug candidates, poor water solubility can be a major hurdle, potentially leading to low bioavailability and diminished therapeutic effects.[8]
-
pKa : The 2-hydroxyphenyl group contains a phenolic hydroxyl group, which is weakly acidic. This provides a potential handle for pH-dependent solubility manipulation.
-
"Like Dissolves Like" : This fundamental principle of solubility suggests that this compound will be more soluble in organic solvents than in aqueous media.[9]
Anticipated Solubility Challenges at a Glance
| Challenge | Underlying Cause | Potential Impact on Experiments |
| Poor Aqueous Solubility | High lipophilicity due to the N-octyl chain and chlorinated phenyl ring. | Difficulty in preparing stock solutions for in vitro assays; potential for precipitation in aqueous buffers. |
| Precipitation in Assays | Exceeding the thermodynamic solubility limit when diluting a stock solution (likely in an organic solvent) into an aqueous assay buffer. | Inaccurate and unreliable assay results; false negatives. |
| Low Bioavailability | Inefficient dissolution in the gastrointestinal tract for in vivo studies. | Sub-optimal drug exposure; misleading pharmacokinetic data. |
II. Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My compound is not dissolving in my standard aqueous buffer.
Cause: The high lipophilicity of this compound makes it inherently poorly soluble in water-based systems.
Solution Workflow:
Caption: Stepwise approach to aqueous insolubility.
Detailed Protocols:
1. Co-Solvent Approach [10][11]
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of nonpolar compounds.[11]
-
Protocol:
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent such as DMSO, ethanol, or PEG 400.
-
Gradually add the organic stock solution to your aqueous buffer while vortexing to ensure rapid mixing.
-
Critical Step: Keep the final concentration of the organic solvent as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in your biological assays.
-
2. pH Adjustment
-
Rationale: The phenolic hydroxyl group on the 5-chloro-2-hydroxyphenyl moiety is weakly acidic. By increasing the pH of the solution, you can deprotonate this group, forming a more polar and, therefore, more water-soluble phenolate salt.
-
Protocol:
-
Prepare a suspension of the compound in your desired aqueous buffer.
-
Slowly titrate with a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH.
-
Observe for dissolution as the pH increases.
-
Important Note: Ensure the final pH is compatible with your experimental system.
-
3. Use of Surfactants [8]
-
Rationale: Surfactants form micelles in aqueous solutions, which can encapsulate lipophilic compounds, effectively increasing their apparent solubility.
-
Protocol:
-
Prepare your aqueous buffer containing a surfactant such as Tween® 80 or Poloxamer 407 at a concentration above its critical micelle concentration (CMC).
-
Add your compound to this solution and mix thoroughly.
-
Issue 2: My compound precipitates when I add it to my cell culture media.
Cause: This is a common issue when diluting a concentrated stock solution (often in 100% DMSO) into an aqueous environment like cell culture media. The DMSO concentration drops, and the compound crashes out of solution.
Solution Workflow:
Caption: Addressing precipitation in cell culture media.
Detailed Protocols:
1. Serial Dilution
-
Rationale: A gradual decrease in the organic solvent concentration can prevent abrupt precipitation.
-
Protocol:
-
Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute your 100% DMSO stock into a 50:50 DMSO:media solution, then into a 10:90 DMSO:media solution, and finally to your desired final concentration in 100% media.
-
2. Complexation with Cyclodextrins [7]
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior. They can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability in aqueous solutions.[7]
-
Protocol:
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your cell culture media.
-
Add your compound (ideally from a minimal amount of organic solvent stock) to the cyclodextrin-containing media.
-
Allow time for complexation to occur (this can be facilitated by gentle warming or sonication, if the compound is stable).
-
3. Lipid-Based Formulations for In Vivo Studies [2][12][13][14][15]
-
Rationale: For oral administration in animal studies, formulating the compound in a lipid-based system can significantly enhance its absorption and bioavailability.[15] These formulations can improve drug solubilization in the gastrointestinal tract.[15]
-
Considerations: This is an advanced strategy that often requires specialized expertise. Common approaches include self-emulsifying drug delivery systems (SEDDS).
III. Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for making a stock solution?
A1: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power. However, always check for potential reactivity with your compound and its compatibility with your downstream assays. Other options include ethanol, methanol, and N,N-dimethylformamide (DMF).
Q2: How can I determine the maximum solubility of my compound in a particular solvent?
A2: You can perform a thermodynamic solubility study. This typically involves adding an excess of your compound to the solvent, allowing it to equilibrate (often with shaking or stirring for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
Q3: Can I use sonication or heating to help dissolve my compound?
A3: Yes, these methods can help overcome kinetic barriers to dissolution. However, be cautious. Only use gentle heating if you know your compound is thermally stable. After dissolution, allow the solution to return to room temperature to ensure you have not created a supersaturated solution that may precipitate over time.
Q4: My compound seems to be degrading in my formulation. What should I do?
A4: The 2-hydroxyphenyl moiety could be susceptible to oxidation. Consider the following:
-
Protect from Light: Store solutions in amber vials.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.
-
Antioxidants: If compatible with your system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Q5: Are there computational tools that can predict the solubility of my compound?
A5: Yes, there are several in silico and machine learning-based models that can provide solubility predictions.[1][16][17] These tools use the chemical structure to estimate properties like logP and aqueous solubility. While they are useful for initial assessments, experimental verification is always necessary.[9][16]
IV. References
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. 9
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. 8
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. 16
-
How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. 18
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 10
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. 17
-
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI. 1
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed. 2
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 6
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. 7
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 11
-
Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. 12
-
Drug Formulation: Lipophilic Compound Q&A. Pace Analytical. 13
-
Lipid-based lipophilic formulations for oral drug delivery. Ayurlog. 14
-
Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. 15
-
How do functional groups affect solubility in organic compounds?. TutorChase. 3
-
Polarity and Solubility of Organic Compounds. StudySmarter. 4
-
Solubility of Organic Compounds. University of Calgary. --INVALID-LINK--
-
Solubility of Organic Compounds. YouTube. 5
References
- 1. echemi.com [echemi.com]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpbr.in [ijpbr.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pharmtech.com [pharmtech.com]
- 13. blog.pacelabs.com [blog.pacelabs.com]
- 14. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide Assay Variability
Welcome to the technical support center for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a notable inhibitor of the TRPM7 ion channel. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability in assays involving this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and reproducibility of your experimental data.
I. Understanding the Compound and its Target
This compound is a small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. TRPM7 is a ubiquitously expressed ion channel with a unique dual function as both a channel permeable to cations like Ca²⁺ and Mg²⁺ and a serine/threonine kinase.[1][2] Its involvement in critical cellular processes makes it a significant target in various research areas, including oncology and cardiovascular disease.[2]
Given that this compound targets an ion channel, assays are typically designed to measure changes in ion flux, membrane potential, or downstream cellular events. Variability in these assays can arise from a multitude of factors, ranging from the physicochemical properties of the compound itself to the intricacies of the biological system under investigation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during assays with this compound in a question-and-answer format.
Q1: I'm observing inconsistent IC50 values for this compound in my cell-based assay. What are the likely causes?
Inconsistent IC50 values are a frequent challenge and can often be traced back to several key factors:
-
Compound Solubility and Stability:
-
The Problem: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than the nominal concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your compound dilutions for any signs of precipitation (cloudiness, particulates).
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact cell health or assay performance.
-
Sonication: Briefly sonicate your stock solutions and dilutions to aid in dissolution.
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a well-dissolved stock solution.
-
-
-
Cell Health and Density:
-
The Problem: The physiological state of your cells is paramount for reproducible results. Variations in cell density, passage number, and overall health can significantly alter their response to the inhibitor.
-
Troubleshooting Steps:
-
Consistent Seeding: Implement a strict cell seeding protocol to ensure uniform cell numbers across all wells and experiments.
-
Passage Number: Use cells within a defined, low passage number range to avoid issues with phenotypic drift.
-
Viability Check: Regularly monitor cell viability using methods like Trypan Blue exclusion to ensure you are working with a healthy cell population.
-
-
-
Assay Protocol Variability:
-
The Problem: Minor deviations in incubation times, temperature, or reagent addition can introduce significant variability.
-
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assay steps.
-
Temperature Control: Ensure all incubations are performed in a calibrated, temperature-controlled incubator.
-
Automated Liquid Handling: If available, utilize automated liquid handlers for precise and consistent reagent dispensing.
-
-
Q2: My fluorescence-based assay (e.g., calcium imaging) is showing high background or artifacts after adding the compound. How can I address this?
Fluorescence-based assays are susceptible to interference from the test compounds themselves.
-
Compound Autofluorescence:
-
The Problem: this compound may possess intrinsic fluorescence at the excitation and emission wavelengths of your fluorescent indicator.
-
Troubleshooting Steps:
-
Compound-Only Controls: Run parallel wells containing the compound in assay buffer without cells to measure its autofluorescence. Subtract this background from your experimental wells.
-
Spectral Scan: If possible, perform a spectral scan of the compound to identify its excitation and emission maxima and choose a fluorescent dye with a non-overlapping spectrum.
-
-
-
Interaction with Fluorescent Dyes:
-
The Problem: The compound might directly interact with the fluorescent dye, causing quenching or enhancement of its signal, independent of its effect on the biological target.
-
Troubleshooting Steps:
-
Dye Concentration Matrix: Optimize the concentration of your fluorescent dye to achieve a robust signal-to-background ratio while minimizing potential interactions.[3]
-
Alternative Dyes: If interference is suspected, consider testing alternative fluorescent indicators with different chemical structures.
-
-
Q3: In my electrophysiology experiments (patch-clamp), the effect of the compound seems to diminish over time. What could be the reason?
The dynamic nature of electrophysiological recordings presents unique challenges.
-
Compound Adsorption:
-
The Problem: Hydrophobic compounds can adsorb to the tubing of perfusion systems and the surface of the recording chamber, leading to a decrease in the effective concentration delivered to the cells.
-
Troubleshooting Steps:
-
System Priming: Before recording, perfuse the system with the highest concentration of the compound to saturate non-specific binding sites.
-
Low-Binding Materials: Use perfusion tubing and recording chambers made from low-adhesion materials.
-
-
-
Channel Rundown:
-
The Problem: The activity of ion channels, including TRPM7, can decrease over the course of a whole-cell recording, a phenomenon known as "rundown." This can be mistaken for a time-dependent effect of the compound.
-
Troubleshooting Steps:
-
Stable Baseline: Ensure you have a stable baseline recording of channel activity before applying the compound.
-
Time-Matched Vehicle Controls: For each experiment, perform a time-matched recording with the vehicle to quantify the extent of rundown and differentiate it from the compound's inhibitory effect.
-
-
III. Experimental Protocols & Data Presentation
To aid in standardizing your assays, here are outlines for common experimental workflows.
Workflow for a Fluorescence-Based Calcium Influx Assay
Caption: Workflow for a typical fluorescence-based calcium influx assay.
Data Interpretation Table
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability | Inconsistent cell seeding, edge effects, inaccurate pipetting | Review cell counting and seeding protocols, avoid using outer wells, calibrate pipettes |
| No dose-response | Compound inactivity, solubility issue, incorrect concentration range | Verify compound identity and purity, check for precipitation, test a broader concentration range |
| Shift in IC50 between experiments | Different cell passage numbers, variation in incubation times | Maintain a consistent cell passage range, strictly adhere to SOPs |
IV. Troubleshooting Logic Flowchart
Caption: A logical flowchart to guide troubleshooting efforts.
This technical guide provides a framework for systematically addressing variability in assays involving this compound. By carefully considering the factors outlined and implementing robust experimental practices, you can enhance the quality and reliability of your research findings.
V. References
-
Assay Guidance Manual. (2012). Ion Channel Assay. National Center for Biotechnology Information. --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from --INVALID-LINK--
-
Biocompare. (2014). Cell Lines for Ion-Channel Screening. --INVALID-LINK--
-
Creative Biogene. (n.d.). Ion Channel Screening & Profiling Services. Retrieved from --INVALID-LINK--
-
Industrial Instrument CO.,LTD. (n.d.). Ion Channel Screening Cell Lines. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-6. --INVALID-LINK--
-
Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-8. --INVALID-LINK--
-
Taylor & Francis Online. (2023). Effect of truncation on TRPM7 channel activity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(4), 118647. --INVALID-LINK--
-
MDPI. (2021). Detection of TRPM6 and TRPM7 Proteins in Normal and Diseased Cardiac Atrial Tissue and Isolated Cardiomyocytes. International Journal of Molecular Sciences, 22(16), 8754. --INVALID-LINK--
-
National Institutes of Health. (2014). Inactivation of TRPM7 kinase activity does not impair its channel function in mice. eLife, 3, e01859. --INVALID-LINK--
-
National Institutes of Health. (2016). Role of TRPM7 in Cancer: Potential as Molecular Biomarker and Therapeutic Target. Cancers, 8(8), 73. --INVALID-LINK--
References
- 1. Inactivation of TRPM7 kinase activity does not impair its channel function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TRPM7 in Cancer: Potential as Molecular Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide Concentration for Experiments
Welcome to the technical support center for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the experimental concentration of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction: Understanding this compound
This compound is an organic compound with potential biological activity.[1][2][3] While its specific mechanism of action is still under investigation, its structural elements may suggest interaction with various cellular targets. A crucial first step in utilizing this compound for your research is to determine its optimal concentration for producing a desired biological effect without inducing significant cytotoxicity. This guide will walk you through a logical workflow for achieving this.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
The specific molecular target of this compound is not definitively established in publicly available literature. However, based on its chemical structure, it may interact with a variety of proteins. A common approach for novel compounds is to screen them against a panel of potential targets. Given the interest in ion channels as drug targets, one could hypothesize its potential as a modulator of channels like the Transient Receptor Potential Melastatin 7 (TRPM7).[4][5] TRPM7 is a ubiquitously expressed ion channel with a key role in cellular processes like magnesium homeostasis, cell proliferation, and migration, making it a significant target in cancer and neurological diseases.[6][7]
Q2: How do I prepare a stock solution of this compound?
For initial experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). A stock concentration of 10 mM is a common starting point. Ensure the compound is fully dissolved before making serial dilutions in your cell culture medium. Always prepare a vehicle control with the same final concentration of the solvent used for the highest drug concentration to account for any solvent-induced effects.
Q3: What is a typical starting concentration range for in vitro experiments?
A broad concentration range is recommended for initial screening experiments. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. This wide range will help in identifying the concentration at which the compound exhibits biological activity and at which it becomes cytotoxic.
Q4: Is this compound known to be cytotoxic?
One study has reported low cytotoxicity of this compound against human Jurkat E6-1 cells, with an EC50 greater than 1000 µM after 24 hours of exposure.[1] However, cytotoxicity can be cell-line dependent. Therefore, it is essential to perform a cytotoxicity assay on your specific cell line of interest.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Increase the final DMSO concentration in your culture medium (typically not exceeding 0.5% v/v to avoid solvent toxicity). Prepare fresh dilutions from the stock solution for each experiment. Consider using a different solvent if solubility issues persist. |
| High Variability Between Replicates | Inconsistent cell seeding density. Pipetting errors during serial dilutions. Edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS.[8] |
| No Observable Biological Effect | The compound is inactive against the chosen target or in the specific cell line. The concentration range is too low. The incubation time is too short. | Perform a positive control experiment with a known activator or inhibitor of your target pathway to validate the assay. Expand the concentration range to higher values, being mindful of potential cytotoxicity. Conduct a time-course experiment to determine the optimal incubation period. |
| High Background Signal in Assays | The compound interferes with the assay components (e.g., auto-fluorescence). Cell death is leading to non-specific signals. | Run a control with the compound in cell-free media to check for interference. Correlate the assay signal with a cell viability assay to ensure the observed effect is not due to cytotoxicity. |
Experimental Workflow for Optimizing Concentration
A systematic approach is crucial for determining the optimal concentration of a novel compound. The following workflow provides a step-by-step guide.
Caption: A logical workflow for optimizing experimental concentrations.
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on an adherent cell line.[8][9]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of cell incubation, carefully remove the old medium.
-
Add 100 µL of the prepared drug dilutions and vehicle control to the respective wells (in triplicate for each concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the CC50 (50% cytotoxic concentration).
-
Protocol 2: Determining the IC50 for TRPM7 Inhibition
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on TRPM7 channel activity, which is a common approach for characterizing enzyme inhibitors.[10][11] This can be adapted for other targets.
Assay Principle: This protocol assumes the use of a cell line overexpressing TRPM7 and a fluorescent indicator for measuring intracellular calcium or magnesium influx, which are permeable through the TRPM7 channel.[5][7] A known TRPM7 agonist can be used to stimulate channel activity.
Materials:
-
HEK-293 cells stably overexpressing TRPM7
-
Fluorescent ion indicator (e.g., Fura-2 AM for calcium)
-
TRPM7 agonist (e.g., mibefradil)[12]
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Seed the TRPM7-overexpressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the fluorescent ion indicator according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with the assay buffer.
-
Add the different concentrations of the compound to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
-
Measurement of TRPM7 Activity:
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the TRPM7 agonist to all wells to stimulate ion influx.
-
Continue recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the control wells (agonist only, no inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualizing the TRPM7 Signaling Pathway and Inhibition
Caption: Hypothetical inhibition of the TRPM7 channel by the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 有机 | MCE [medchemexpress.cn]
- 4. Assessment of TRPM7 functions by drug-like small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of TRPM7 in Cancer: Potential as Molecular Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Mibefradil represents a new class of benzimidazole TRPM7 channel agonists [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound named "N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide" is not widely available in public literature. This technical support resource provides a general framework and best practices for investigating potential off-target effects of novel small molecule inhibitors with similar structural features. The protocols and data presented are illustrative and based on a hypothetical primary target.
Introduction to this compound (Hypothetical Compound "Cpd-X")
Based on its chemical structure, "Cpd-X" possesses features that suggest potential interactions with various biological targets. The 5-chloro-2-hydroxyphenyl group is a common pharmacophore in enzyme inhibitors, particularly kinases, due to its ability to form hydrogen and halogen bonds.[1] The long N-octyl chain confers high lipophilicity, which can lead to increased membrane interaction, non-specific binding, and penetration into hydrophobic pockets of proteins.[2][3] The propanediamide linker provides flexibility for optimal positioning within a binding site.
For the purposes of this guide, we will assume "Cpd-X" is being investigated as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase-A."
Frequently Asked Questions (FAQs)
Q1: What are the most probable off-target effects for a compound like Cpd-X?
A: Given its structure, Cpd-X has several potential off-target liabilities:
-
Kinase Promiscuity: The hydroxyphenyl moiety may lead to inhibition of other kinases with structurally similar ATP-binding pockets.[4]
-
Membrane Perturbation: The high lipophilicity from the N-octyl chain can cause non-specific disruption of cellular membranes, leading to cytotoxicity.[2]
-
Cytochrome P450 (CYP) Inhibition: Aromatic and lipophilic compounds are known to interact with and inhibit CYP enzymes, which can lead to drug-drug interactions.[5]
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common off-target effect that can lead to cardiotoxicity.[6]
-
High Plasma Protein Binding: The hydrophobic nature of Cpd-X suggests it may bind extensively to plasma proteins like albumin, reducing its free, active concentration.[7][8]
Q2: I'm observing cytotoxicity at concentrations close to my on-target IC50. How can I determine if this is an on-target or off-target effect?
A: This is a common challenge. A multi-pronged approach is recommended:
-
Orthogonal Assays: Use a different inhibitor of Kinase-A with a distinct chemical scaffold. If it recapitulates the on-target effects without the same cytotoxicity, the toxicity of Cpd-X is likely off-target.[9]
-
Rescue Experiments: If possible, introduce a downstream effector of the Kinase-A pathway to see if it can rescue the cytotoxic phenotype.
-
Cell Line Profiling: Test Cpd-X in a panel of cell lines with varying expression levels of Kinase-A. If cytotoxicity does not correlate with Kinase-A expression, it is likely an off-target effect.[10]
Q3: My in vitro and in vivo results are inconsistent. What could be the cause?
A: Discrepancies often arise from pharmacokinetic and pharmacodynamic factors not present in simplified in vitro systems. For a lipophilic compound like Cpd-X, consider:
-
High Plasma Protein Binding: Extensive binding to plasma proteins in vivo can drastically reduce the free concentration of Cpd-X available to engage its target.[8] An in vitro plasma protein binding assay is essential.
-
Metabolism: Cpd-X may be rapidly metabolized by liver enzymes (like CYPs), leading to lower exposure in vivo.[5]
-
Poor Solubility: The compound may precipitate out of solution in vivo, leading to lower than expected exposure.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| High background or non-specific binding in biochemical assays | Compound Aggregation: Lipophilic compounds can form aggregates at higher concentrations, leading to non-specific inhibition. | 1. Include 0.01% Triton X-100 or a similar non-ionic detergent in the assay buffer.[11]2. Visually inspect for precipitation at the tested concentrations.3. Perform a dose-response curve with and without detergent to assess the effect on IC50. |
| Unexpected cell death in culture, not correlated with on-target inhibition | Membrane Disruption: The N-octyl chain may be causing non-specific membrane perturbation. | 1. Perform a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[12]2. Compare the IC50 for cytotoxicity with the on-target IC50. A large difference suggests off-target toxicity. |
| Inconsistent results across different cell lines | Differential expression of off-targets: Cell lines may have varying expression levels of off-target proteins. | 1. Perform a broad kinase screen to identify potential off-targets.[9]2. Use proteomics or transcriptomics to compare the expression of identified off-targets across the cell lines. |
| Compound appears less potent in cell-based assays than in biochemical assays | High plasma protein binding in media: Serum proteins in cell culture media can bind to Cpd-X, reducing its free concentration. | 1. Perform cell-based assays in serum-free media for a short duration.2. Measure the plasma protein binding of Cpd-X to determine the free fraction.[13] |
Experimental Protocols & Workflows
Workflow for Off-Target Effect Investigation
Caption: A tiered workflow for investigating the off-target effects of a novel kinase inhibitor.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cpd-X in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C.[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[16]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals.[12] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of a compound bound to plasma proteins.[17]
-
Compound Preparation: Prepare a solution of Cpd-X in plasma (human, rat, etc.) at a known concentration.
-
Device Setup: Add the plasma-compound mixture to the sample chamber of a RED device insert. Add phosphate-buffered saline (PBS) to the buffer chamber.
-
Equilibration: Assemble the device and incubate at 37°C for 4-6 hours with shaking to allow the unbound compound to equilibrate across the dialysis membrane.[8][17]
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Analyze the concentration of Cpd-X in both samples using LC-MS/MS.[17]
-
Calculation: Calculate the percentage of unbound compound using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 3: CYP450 Inhibition Assay (Fluorometric)
This high-throughput assay assesses the potential of a compound to inhibit major CYP isoforms.[18]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzymes, a specific fluorogenic probe substrate for the isoform of interest (e.g., CYP3A4, CYP2D6), and an NADPH regenerating system.[18][19]
-
Compound Incubation: In a 96-well plate, add serial dilutions of Cpd-X to the reaction mixture. Include a positive control inhibitor for each isoform.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Fluorescence Reading: Incubate at 37°C and measure the increase in fluorescence over time as the probe is metabolized.
-
Data Analysis: Calculate the rate of reaction for each concentration of Cpd-X. Plot the percent inhibition versus concentration to determine the IC50 value.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. criver.com [criver.com]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
minimizing cytotoxicity of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
A Senior Application Scientist's Guide to Characterizing and Mitigating Cytotoxicity
Introduction: As a novel chemical entity, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide lacks extensive characterization in peer-reviewed literature. This guide provides a comprehensive framework for researchers to systematically investigate and troubleshoot its cytotoxic profile. The principles and protocols outlined here are grounded in established cell biology and pharmacology methodologies, designed to help you navigate the challenges of working with a new compound, from initial characterization to targeted mitigation strategies.
Part 1: Foundational FAQs - Initial Compound Characterization
This section addresses the critical first steps that must be taken before initiating complex cellular assays. Proper preparation and preliminary testing are paramount to generating reproducible and interpretable data.
Q1: I have a new batch of this compound. What are the essential first steps before beginning my cytotoxicity experiments?
A1: Before exposing any cells to the compound, you must establish a reliable and reproducible method for its solubilization and delivery. This is a critical source of experimental variability.
Causality: The compound's physicochemical properties dictate its behavior in aqueous culture media. Poor solubility can lead to precipitation, causing physical stress to cells and yielding inaccurate concentration-response curves. The solvent itself can also be cytotoxic, confounding your results.
Recommended Workflow:
-
Solvent Selection: Begin with a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) or ethanol, which are common for solubilizing organic compounds for cell-based assays.[1]
-
Stock Solution Preparation: Create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the final percentage of solvent in your culture medium. Aim to keep the final solvent concentration well below 0.5%, and ideally below 0.1%, as higher concentrations can induce cytotoxicity independently of your compound.[1]
-
Solubility Test: Visually inspect the stock solution for any precipitate. If necessary, gentle warming or vortexing can be used. Perform a serial dilution of the stock solution into your complete cell culture medium to determine the highest concentration that remains fully dissolved. Any cloudiness or particulate matter indicates precipitation.
-
Solvent Control Group: Crucially, every experiment must include a "vehicle control" group. This group consists of cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment, but without the compound. This allows you to subtract any cytotoxic effects of the solvent itself.
Q2: How do I establish a baseline cytotoxic profile (e.g., IC50) for the compound on my cell line?
A2: A standard endpoint cytotoxicity assay is the best approach to determine the concentration of the compound that inhibits a biological process by 50% (IC50). This provides a quantitative measure of its potency.
Methodology Rationale: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) release assay are robust, high-throughput methods. MTT measures metabolic activity, which typically correlates with cell viability, while LDH measures the release of a cytosolic enzyme from damaged cells, indicating loss of membrane integrity.
Below is a generalized protocol for an MTT assay.
Experimental Protocol: Determining IC50 via MTT Assay
| Step | Procedure | Rationale & Key Considerations |
| 1 | Cell Seeding | Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours. |
| 2 | Compound Treatment | Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only and no-treatment controls. |
| 3 | Incubation | Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The duration should be consistent and relevant to your experimental question.[2] |
| 4 | MTT Addition | Add MTT reagent to each well and incubate for 2-4 hours. |
| 5 | Formazan Solubilization | Remove the MTT medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals. |
| 6 | Absorbance Reading | Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm). |
| 7 | Data Analysis | Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value. |
Part 2: Troubleshooting Unexpectedly High Cytotoxicity
Encountering high levels of cell death, especially at low compound concentrations, can be perplexing. This section provides a logical framework for diagnosing the root cause.
Q3: My preliminary data shows near-total cell death even at the lowest concentrations tested. What are the likely culprits?
A3: This issue often stems from factors other than the compound's intrinsic biological activity. A systematic troubleshooting process is required.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting high cytotoxicity.
Q4: Could my experimental conditions, such as serum starvation, be artificially inflating the compound's cytotoxicity?
A4: Yes, absolutely. The presence or absence of serum can dramatically alter a cell's response to a xenobiotic.
Expertise & Causality:
-
Serum Starvation: This technique is often used to synchronize cells in the same phase of the cell cycle (typically G0/G1) to reduce variability in signaling studies.[3] However, removing serum deprives cells of essential growth factors and nutrients, placing them under stress. This stressed state can sensitize them to the effects of a toxic compound, leading to an overestimation of its cytotoxicity.[4][5]
-
Complete Medium (with Serum): The proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds. This sequestration can reduce the free, bioavailable concentration of your compound, potentially leading to an underestimation of its potency.
Self-Validating Protocol: To understand the impact of serum, perform a comparative cytotoxicity assay.
| Condition | Cell Culture Medium | Objective | Expected Outcome |
| A | Complete Medium (e.g., 10% FBS) | To measure cytotoxicity under standard growth conditions. | May show a higher IC50 value due to compound sequestration by serum proteins. |
| B | Serum-Free Medium | To measure cytotoxicity in a sensitized, synchronized state. | May show a lower IC50 value due to increased cellular stress and higher bioavailability of the compound.[6] |
Part 3: Mechanistic Deep Dive & Mitigation Strategies
Once you have a reliable measure of cytotoxicity, the next step is to understand how the compound is killing the cells and whether this effect can be modulated.
Q5: How do I determine if this compound is inducing apoptosis or necrosis?
A5: Distinguishing between these two modes of cell death is fundamental. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled, inflammatory response to severe cell injury. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this purpose.
Workflow for Cell Death Analysis:
Caption: Apoptosis vs. Necrosis detection workflow.
Interpretation:
-
Annexin V: Binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (i.e., necrotic or late apoptotic cells).
By analyzing the distribution of cells in the four quadrants, you can quantify the percentage of the population undergoing each type of cell death.
Q6: My results suggest apoptosis. What are the likely molecular pathways, and how can I confirm them?
A6: Apoptosis is executed by a family of proteases called caspases.[8][9] Many cytotoxic compounds, particularly those with phenolic and halogenated structures similar to your compound, induce apoptosis via the intrinsic (mitochondrial) pathway.[10][11]
Hypothesized Signaling Pathway:
Caption: Hypothesized intrinsic apoptosis pathway.
Experimental Validation:
-
Caspase Activation: Use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay) to directly measure the activity of the executioner caspases. An increase in signal confirms caspase-dependent apoptosis.[12][13]
-
Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a key event in intrinsic apoptosis.[14][15] Use a potentiometric dye like JC-1 or TMRE and analyze via flow cytometry or fluorescence microscopy. A shift from high to low fluorescence indicates mitochondrial depolarization.[16][17][18]
Q7: How can I try to minimize the cytotoxicity, for instance, if I'm interested in a non-cytotoxic effect of the compound?
A7: If the cytotoxicity is mediated by oxidative stress, a common mechanism for many drugs, co-treatment with an antioxidant can be an effective mitigation strategy.[19][20][21] Reactive Oxygen Species (ROS) can damage cellular components and trigger the mitochondrial apoptotic pathway.
Mitigation Strategy: Antioxidant Co-treatment
The most common approach is to use a broad-spectrum antioxidant like N-acetylcysteine (NAC) , a precursor to the cellular antioxidant glutathione.[22]
Experimental Protocol: Assessing NAC-Mediated Rescue
-
Setup: Design your experiment with four main groups:
-
Vehicle Control
-
Compound alone (at its IC50 or 2x IC50 concentration)
-
NAC alone (e.g., at 1-5 mM)
-
Compound + NAC (pre-treat with NAC for 1-2 hours before adding the compound)
-
-
Assay: Perform a standard viability assay (e.g., MTT) after the desired incubation period.
-
Analysis: Compare the viability in the "Compound alone" group to the "Compound + NAC" group. A significant increase in viability in the co-treated group suggests that the compound's cytotoxicity is at least partially mediated by ROS.
Hypothetical Data Presentation:
| Treatment Group | Compound Conc. | NAC Conc. | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 µM | 0 mM | 100 ± 4.5 |
| Compound Alone | 10 µM | 0 mM | 48 ± 6.2 |
| NAC Alone | 0 µM | 5 mM | 99 ± 3.8 |
| Compound + NAC | 10 µM | 5 mM | 85 ± 5.1 |
This result would strongly support an oxidative stress-dependent mechanism of cytotoxicity, providing a clear strategy for its minimization in future experiments.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex I Controls Mitochondrial and Plasma Membrane Potentials in Nerve Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. imedpub.com [imedpub.com]
- 22. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Welcome to the technical support center for the synthesis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a malonamide derivative, presents unique challenges primarily due to the bifunctional nature of one of the key starting materials, 2-amino-4-chlorophenol. The presence of both a nucleophilic amino group and a hydroxyl group can lead to competitive side reactions, impacting the overall yield and purity of the desired product. This guide will provide a systematic approach to overcoming these challenges.
A logical synthetic approach involves the reaction of a malonic acid derivative, such as a malonic ester, with 2-amino-4-chlorophenol and octylamine. The order of addition and the choice of reaction conditions are critical for achieving high selectivity and yield.
Proposed Reaction Pathway
A common method for synthesizing malonamides involves the condensation of amines with malonic esters.[1]
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inadequate Activation of the Malonic Acid Derivative: If you are using a malonic acid ester, the reaction with amines can be slow and require elevated temperatures, which might lead to degradation.
-
Poor Nucleophilicity of the Amine: While octylamine is a reasonably good nucleophile, the aromatic amine (2-amino-4-chlorophenol) is less nucleophilic, which can hinder the reaction.
-
Steric Hindrance: The substituents on the aromatic ring might sterically hinder the approach of the amine to the carbonyl group.
-
Decomposition of Starting Materials or Product: The reaction conditions might be too harsh, leading to the decomposition of the starting materials or the final product.
Solutions:
| Solution | Experimental Protocol | Rationale |
| Use a More Reactive Malonic Acid Derivative | Instead of a malonic ester, consider using malonyl dichloride or Meldrum's acid.[2] | These are more electrophilic and will react more readily with the amines, often at lower temperatures. |
| Stepwise Amide Formation | 1. React malonyl dichloride with one equivalent of octylamine at low temperature (e.g., 0 °C) in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine) to form the intermediate N-octylmalonamic acid chloride. 2. In a separate flask, dissolve 2-amino-4-chlorophenol and a base in DCM. 3. Slowly add the solution of the intermediate to the 2-amino-4-chlorophenol solution at 0 °C and let it warm to room temperature. | This stepwise approach allows for controlled formation of the two amide bonds and can improve the overall yield by minimizing side reactions. |
| Optimize Reaction Temperature | Start the reaction at a low temperature (0 °C) and slowly warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor the reaction by TLC to avoid product degradation. | Temperature control is crucial to balance reaction rate and stability of the reactants and products. |
| Catalysis | For reactions with less reactive esters, a catalyst such as sodium cyanide or a Lewis acid can be employed, though this may increase side reactions. | Catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack. |
Problem 2: Formation of Significant O-Acylated Byproduct
The Challenge: The hydroxyl group of 2-amino-4-chlorophenol is also nucleophilic and can react with the malonic acid derivative, leading to the formation of an ester byproduct. The amino group is generally a better nucleophile than the hydroxyl group, but O-acylation can still occur, especially under certain conditions.[3][4]
Caption: Competing N- and O-acylation of 2-amino-4-chlorophenol.
Solutions to Promote N-Acylation:
| Solution | Experimental Protocol | Rationale |
| Control of pH/Base | Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Avoid strong bases like NaOH or KOH, which can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. | The amino group is more basic than the hydroxyl group. A carefully chosen base will primarily interact with the ammonium salt formed after N-acylation, minimizing deprotonation of the hydroxyl group. |
| Solvent Choice | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Protic solvents can solvate the amine, reducing its nucleophilicity. | Aprotic solvents do not interfere with the nucleophilicity of the reactants as much as protic solvents. |
| Low Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). | Lower temperatures can increase the selectivity of the reaction, favoring the more kinetically favorable N-acylation. |
| Protecting Groups | As a last resort, the hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether), followed by acylation and then deprotection. | This adds steps to the synthesis but can provide the cleanest reaction and highest selectivity. |
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-amino-4-chlorophenol or octylamine.
-
Formation of Multiple Byproducts: Besides the O-acylated product, other byproducts like di-acylated species or polymers may form.
-
Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making chromatographic separation challenging.
Solutions:
| Solution | Experimental Protocol | Rationale |
| Aqueous Workup | After the reaction is complete, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amines and the base. Follow with a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine. | This will remove most of the ionic impurities and unreacted starting materials. |
| Column Chromatography | Use silica gel column chromatography with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. | This is the most effective method for separating compounds with different polarities. Careful selection of the solvent system is key. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | This method purifies based on differences in solubility and can yield highly pure crystalline material. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of the reactants?
A slight excess of the malonic acid derivative (e.g., 1.1 equivalents) is often used to ensure complete consumption of the limiting amine. The two amines should ideally be used in a 1:1 molar ratio if they are added sequentially.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q3: What are the safety precautions I should take?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Malonyl dichloride is highly corrosive and reacts violently with water; handle with extreme care.
-
2-amino-4-chlorophenol is toxic and an irritant. Avoid inhalation and skin contact.
Q4: Can I use a one-pot synthesis method?
While a one-pot synthesis is possible, it may lead to a mixture of products and lower yields due to the competitive reactions. A stepwise approach, as outlined in the troubleshooting guide, is generally recommended for better control and higher purity.
Q5: What spectroscopic data should I expect for the final product?
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the methylene protons of the propanediamide backbone, the protons of the octyl chain, and the amide and hydroxyl protons.
-
¹³C NMR: Signals for the carbonyl carbons of the amide groups, the aromatic carbons, and the carbons of the octyl chain.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₁₇H₂₅ClN₂O₃, MW: 356.85 g/mol ).
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, O-H stretching, C=O stretching (amide), and aromatic C-H stretching.
References
purification challenges of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Welcome to the dedicated technical support guide for the purification of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. We understand that its unique combination of a phenolic hydroxyl group, a halogenated aromatic ring, a secondary amide, and a long alkyl chain presents specific purification challenges.
This guide is structured to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions during your purification workflow. We will address common issues encountered during synthesis work-up and chromatographic purification, offering step-by-step protocols and troubleshooting advice.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Poor Separation from Starting Materials (e.g., 2-amino-4-chlorophenol) in Column Chromatography
Question: I'm purifying my crude product using silica gel chromatography with a hexane/ethyl acetate gradient, but I'm getting poor separation between my desired product and the unreacted 2-amino-4-chlorophenol starting material. Why is this happening and what can I do?
Answer:
This is a common issue stemming from the polar nature of both your product and the aminophenol starting material. The phenolic hydroxyl and amide groups in your product, along with the amine and hydroxyl groups of the starting material, all lead to strong interactions with the silica gel surface, resulting in broad peaks and poor resolution.
The primary cause is often a suboptimal mobile phase polarity. While hexane/ethyl acetate is a standard choice, it may not be sufficient to differentiate between the two compounds effectively. The starting material, being smaller and having two highly polar groups (NH2, OH), can sometimes streak or elute unpredictably.
Troubleshooting Protocol:
-
Introduce a Competitive Solvent: Add a small percentage (0.5-1%) of a more polar, competitive solvent to your mobile phase.
-
Acetic Acid or Formic Acid: Adding a small amount of acid can protonate the basic amine of the starting material, changing its interaction with the silica and often leading to sharper peaks and better separation. This is a widely used technique in reverse-phase chromatography that can be adapted for normal phase.
-
Methanol or Isopropanol: A small amount of alcohol can help to deactivate the most aggressive active sites on the silica gel, reducing tailing and improving peak shape for polar compounds.
-
-
pH-Adjusted Liquid-Liquid Extraction (Pre-Chromatography Cleanup): Before committing to chromatography, you can exploit the different pKa values of your product and the starting material.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a mildly acidic aqueous solution (e.g., 1M HCl). The basic 2-amino-4-chlorophenol will be protonated and move into the aqueous layer, while your N-octylpropanediamide product, being less basic, will remain in the organic layer.
-
Separate the layers, and then wash the organic layer with brine to remove excess water before drying and concentrating. This significantly reduces the amount of this specific impurity before chromatography.
-
-
Consider an Alternative Stationary Phase: If the above methods fail, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina offers a different selectivity compared to silica and can be effective for separating compounds with acidic protons.
-
Reverse-Phase Chromatography (C18): Given the greasy N-octyl chain, your compound is well-suited for reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol. The polar starting material will elute very early, providing excellent separation.
-
Issue 2: Product Appears as an Oil or Wax and Resists Crystallization
Question: After chromatography, my purified this compound is a thick oil or wax, making it difficult to handle and dry completely. How can I induce crystallization?
Answer:
The resistance to crystallization is primarily due to the conformational flexibility of the N-octyl chain and the propanediamide linker. This flexibility can inhibit the formation of a well-ordered crystal lattice. The presence of minor, structurally similar impurities can also act as "crystal poisons."
Strategies to Induce Crystallization:
-
Solvent Selection is Key: The goal is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.
-
Initial Screen: Use a small amount of your oil in several different vials and add a few drops of various solvents (e.g., hexanes, heptane, toluene, isopropanol, acetonitrile). Look for a solvent that dissolves the compound upon gentle heating and then causes it to precipitate or turn cloudy upon cooling to room temperature or 0°C.
-
Co-solvent System: A mixture of a "good" solvent (in which the compound is very soluble, like dichloromethane or ethyl acetate) and an "anti-solvent" (in which it is poorly soluble, like hexanes or petroleum ether) is often effective. Dissolve the oil in a minimal amount of the good solvent, then slowly add the anti-solvent dropwise until the solution becomes persistently cloudy. Gently warm until it is clear again, then allow it to cool slowly.
-
-
Patience and Nucleation:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Scratching: Use a glass rod to gently scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a batch crystallize, save a few seed crystals. Adding a tiny seed crystal to a supersaturated solution can induce rapid crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: Based on its structure, the compound is expected to be largely non-polar due to the long N-octyl chain and the chlorinated phenyl ring. However, the phenolic hydroxyl and amide groups introduce polarity and hydrogen bonding capabilities.
| Solvent Class | Expected Solubility | Rationale |
| Non-polar Aprotic | High | (e.g., Hexanes, Toluene) The N-octyl chain will drive solubility in these solvents. |
| Polar Aprotic | High | (e.g., DCM, THF, Ethyl Acetate) Good balance for dissolving both the polar and non-polar parts of the molecule. |
| Polar Protic | Moderate to Low | (e.g., Methanol, Ethanol) Soluble, but may be less so than in polar aprotic solvents. |
| Aqueous (Neutral) | Insoluble | The long alkyl chain and aromatic ring make it too hydrophobic for water solubility. |
| Aqueous (Basic) | Slightly Soluble | (e.g., dilute NaOH) The phenolic hydroxyl group (pKa ~8-10) can be deprotonated to form a phenoxide salt, which will increase aqueous solubility. This can be exploited for extractions. |
Q2: My compound appears to be degrading on silica gel. What are the signs and what can I do?
A2: The phenolic hydroxyl group makes the compound susceptible to oxidation, especially on silica gel which can be slightly acidic and have metal impurities. Signs of degradation include streaking on a TLC plate, the appearance of new, often more polar spots, and a lower-than-expected recovery of mass from the column. The color of the fractions may also change (e.g., developing a yellowish or brownish tint).
Mitigation Strategies:
-
Deactivate the Silica: Prepare a slurry of your silica gel in your starting mobile phase and add 1% triethylamine. This will neutralize the acidic sites on the silica surface, reducing the likelihood of acid-catalyzed degradation.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Use an Alternative: As mentioned previously, switching to a less harsh stationary phase like neutral alumina or using reverse-phase chromatography can prevent this issue.
Q3: How can I design an effective purification workflow for this compound?
A3: A multi-step approach is most effective. The following decision tree illustrates a robust purification strategy.
Caption: Purification workflow for this compound.
Technical Support Portal: N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide (Compound CPO-8)
Welcome to the technical support center for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, hereafter designated as CPO-8 . This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this novel compound. Given the emergent nature of CPO-8, this document provides a framework for interpreting results, troubleshooting unexpected outcomes, and ensuring the integrity of your data.
Understanding the Compound: Proposed Mechanism of Action
CPO-8 is a novel, cell-permeable small molecule designed as a potent and selective inhibitor of the NLRP3 inflammasome . Its proposed mechanism involves binding to the NACHT domain of NLRP3, preventing its oligomerization, which is a critical step for inflammasome assembly and subsequent activation of Caspase-1.
Expected Outcome in a Validated Assay: In a standard lipopolysaccharide (LPS)-primed, ATP-stimulated mouse bone marrow-derived macrophage (BMDM) model, pre-treatment with CPO-8 is expected to dose-dependently inhibit the secretion of Interleukin-1β (IL-1β) and reduce Caspase-1 cleavage.
Caption: Proposed mechanism of CPO-8 as an inhibitor of NLRP3 inflammasome assembly.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific discrepancies you may observe during your experiments with CPO-8. Each issue is analyzed from a first-principles perspective to guide you toward a logical solution.
Issue 1: CPO-8 shows significant cytotoxicity at or below the effective concentration (EC₅₀) for NLRP3 inhibition.
Q: My cell viability assay (e.g., MTT, LDH release) shows a significant decrease in cell health after CPO-8 treatment, even without an inflammatory stimulus. This toxicity is masking any potential anti-inflammatory effect. Why is this happening?
A: This is a common challenge when working with novel small molecules. The observed cytotoxicity can stem from compound-related, cell-related, or assay-related issues.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Precipitation:
-
The "Why": CPO-8 is a hydrophobic molecule. If it precipitates out of your culture medium, these microscopic crystals can cause physical damage to cell membranes, leading to cell death that is independent of any specific biological target. This is a frequent source of artifacts.
-
Actionable Protocol:
-
Visual Inspection: Prepare your highest concentration of CPO-8 in media and incubate under culture conditions (37°C, 5% CO₂). After 1-2 hours, visually inspect the well under a microscope for any signs of precipitation (small, crystalline structures).
-
Solvent Optimization: The recommended stock solvent is DMSO. Ensure the final concentration of DMSO in your culture medium is below 0.5% to avoid solvent toxicity. If solubility remains an issue, consider formulating with a small percentage of a biocompatible surfactant like Tween® 80 or using a cyclodextrin-based formulation.
-
Serum Interaction: Test the compound's effects in media with varying serum concentrations (e.g., 1%, 5%, 10% FBS). Serum proteins can sometimes bind to and sequester hydrophobic compounds, affecting both their solubility and bioavailability.
-
-
-
Off-Target Effects:
-
The "Why": No small molecule is perfectly specific. At higher concentrations, CPO-8 may be inhibiting other essential cellular targets, leading to toxicity.
-
Actionable Protocol:
-
Dose-Response Analysis: Perform a very careful 10-point, 2-fold serial dilution of CPO-8, starting from a high concentration (e.g., 100 µM). Run a cytotoxicity assay (e.g., CellTiter-Glo®) in parallel with your NLRP3 inhibition assay (e.g., IL-1β ELISA).
-
Calculate Therapeutic Window: Determine the CC₅₀ (Concentration that causes 50% cytotoxicity) and the EC₅₀ (Concentration for 50% NLRP3 inhibition). A viable compound should have a CC₅₀ at least 10-fold higher than its EC₅₀. If the values are too close, the compound may have an unfavorable therapeutic index.
-
-
| Parameter | CPO-8 (Expected) | CPO-8 (Problematic) | Interpretation |
| EC₅₀ (IL-1β) | 1.5 µM | 2.0 µM | The concentration for 50% inhibition of the target pathway. |
| CC₅₀ (MTT) | > 30 µM | 5.0 µM | The concentration causing 50% reduction in cell viability. |
| Therapeutic Index | > 20 | 2.5 | A low index (<10) suggests off-target toxicity is a major concern. |
-
Cell Model Sensitivity:
-
The "Why": The cell line you are using (e.g., THP-1 monocytes, primary BMDMs) may have unique sensitivities. For instance, some cell lines may have higher expression of a particular off-target or a less robust metabolism.
-
Actionable Protocol:
-
Test in a Different Cell Line: If possible, validate the cytotoxicity in a non-immune cell line that does not express NLRP3 (e.g., HEK293T). If the compound is still toxic, the effect is likely independent of the inflammasome.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 6, 12, 24 hours). Rapid onset of toxicity may point to acute membrane effects, while delayed toxicity might suggest metabolic issues or apoptosis induction.
-
-
Issue 2: CPO-8 fails to inhibit IL-1β secretion, or the effect is weak and inconsistent.
Q: I've confirmed that CPO-8 is not cytotoxic at my working concentrations, but my ELISA results show no significant reduction in IL-1β in stimulated cells. What could be wrong?
A: This indicates a potential issue with either the compound's activity or the experimental setup of your inflammasome activation assay.
dealing with batch-to-batch variation of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Technical Support Center: N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to a common yet critical challenge: managing batch-to-batch variation. Inconsistent results can derail projects, and understanding the root cause is the first step toward a solution. This resource provides troubleshooting workflows and answers to frequently encountered issues.
Section 1: Initial Diagnosis - Is My New Batch the Problem?
Experiencing unexpected or inconsistent results is a common frustration in experimental science.[1] Before delving into complex analytical chemistry, a systematic initial diagnosis can efficiently determine if the new batch of your compound is the likely culprit.
FAQ 1: My assay results (e.g., cell viability, enzyme inhibition) have suddenly shifted or become more variable after I started using a new bottle of this compound. How can I confirm the issue is batch-related?
This is a classic scenario pointing toward batch variability. The most effective initial step is a direct comparison experiment.
Causality: The core principle is to isolate the variable. If the only significant change in your experimental setup is the compound batch, a head-to-head comparison against a trusted previous batch (if available) provides the most direct evidence.[2]
Troubleshooting Protocol: Comparative Assay
-
Secure a Control Batch: Locate a previous batch of the compound that yielded consistent, expected results. This will serve as your "gold standard" or reference.
-
Prepare Fresh Stock Solutions: Prepare stock solutions of both the new batch and the reference batch simultaneously, using the same solvent, concentration, and preparation method.
-
Run Parallel Experiments: Design a simple, robust version of your assay. Run the new batch, the reference batch, and a vehicle control in parallel on the same plate or in the same experimental run. Ensure you use technical triplicates for each condition to assess variability.[3]
-
Analyze the Data: Compare the dose-response curves, IC50 values, or other key readouts.
Below is a decision-making workflow for this initial diagnostic phase.
Caption: Initial troubleshooting decision tree.
Section 2: Root Cause Analysis - Uncovering the Source of Variation
Once you've confirmed that batch variation is the problem, the next step is to understand why the batches are different. For small molecules like this compound, the variation typically stems from three main sources: chemical purity, physical properties, and polymorphism.[5][6]
FAQ 2: What are the most common causes of batch-to-batch variation in a synthesized small molecule?
Unwanted chemicals or different physical forms can significantly alter a compound's behavior.[7] Even minor changes can affect safety and efficacy in a drug development context.[8][9][10]
-
Impurities: These are unwanted chemicals present in your compound.[8] They can originate from starting materials, side reactions during synthesis, or degradation during storage.[7] An impurity could be more (or less) active than the main compound, act as an antagonist, or be cytotoxic, directly confounding your results.
-
Polymorphism: This refers to the ability of a compound to exist in multiple different crystal lattice structures.[11] Different polymorphs can have vastly different physical properties, most notably solubility and dissolution rate.[12][13] A less soluble form may not reach the effective concentration in your assay, appearing less potent. This is a critical consideration in pharmaceutical development.[14]
-
Physical Properties: Variations in particle size, surface area, and density can affect how quickly and completely a compound dissolves.[5] This is especially important for preparing stock solutions from solid material.
FAQ 3: What analytical techniques should be used to characterize a new batch and identify these differences?
A multi-pronged analytical approach is necessary for comprehensive characterization. No single technique tells the whole story. The Certificate of Analysis (CofA) from the supplier is the starting point, but independent verification is often necessary.
Expertise: Choosing the right analytical method is key. For instance, HPLC is excellent for quantifying known components, but it may not identify a new, unknown impurity. For that, a mass spectrometer is required.[15] Similarly, simple purity analysis won't detect different polymorphs; for that, you need techniques that probe the solid state, like XRD or DSC.[14]
The following table summarizes the key analytical techniques for qualifying a new batch.
| Technique | Parameter Measured | Potential Impact of Variation | Example Acceptance Criteria |
| HPLC-UV | Purity, presence of known impurities | Impurities can have off-target effects or their own bioactivity, altering the net result.[10] | Purity ≥ 98.0%; Individual unknown impurity ≤ 0.1% |
| LC-MS | Molecular weight confirmation, identification of unknown impurities | Confirms identity of the main peak. Provides mass data for unknown impurities, aiding in their structural elucidation.[15] | Measured mass matches theoretical mass ± 5 ppm |
| ¹H NMR | Chemical structure confirmation | Confirms the molecule's identity and covalent structure. Can detect structural isomers or major impurities.[] | Spectrum consistent with reference structure |
| X-Ray Diffraction (XRD) | Crystalline form (Polymorph) | Different polymorphs can have different solubilities and stabilities, affecting bioavailability and assay performance.[11][14] | Diffraction pattern matches that of the reference batch |
| DSC / TGA | Melting point, thermal events, presence of solvates | A different melting point or thermal profile can indicate a different polymorph or the presence of a solvate (a pseudo-polymorph).[14] | Single sharp endotherm; onset within 2°C of reference |
| Karl Fischer Titration | Water content | Excess water can promote degradation or affect the accurate weighing of the compound for solution preparation. | Water content ≤ 0.5% w/w |
Section 3: Mitigation and Protocol Adaptation
Identifying the source of variation allows you to develop a strategy to either mitigate its effects or, if necessary, reject the batch.
FAQ 4: My new batch has an acceptable purity (e.g., >98%) but performs differently. What should I do?
If the purity is high but performance is off, the primary suspect is polymorphism . A metastable polymorph is often more soluble than the thermodynamically stable form, which could make it appear more potent in a rapid dissolution assay.[13] Conversely, a switch to a more stable, less soluble form could cause a drop in apparent activity.[13]
Mitigation Strategy:
-
Analytical Confirmation: Use XRD or DSC to confirm if the crystal form is different from your reference batch.
-
Protocol Adaptation (Solubility): If you suspect a less soluble polymorph, you may need to adjust your stock solution preparation. Try:
-
Increasing the sonication time.
-
Gently warming the solution (if the compound is thermally stable).
-
Allowing more time for dissolution.
-
Filtering the stock solution through a 0.22 µm filter before use to remove any undissolved particulate matter that could confound results.
-
-
Data Normalization: If the issue is a known, inactive impurity, you can sometimes normalize the concentration of your stock solution based on the purity value (e.g., if a batch is 95% pure, weigh out 5% more material to achieve the same active concentration). However, this is only advisable if you are certain the impurities have no biological effect, which is often not the case.
The workflow below outlines a standard procedure for qualifying a new batch before it is released for critical experiments.
Caption: Standard workflow for new batch qualification.
FAQ 5: How should I store this compound to minimize batch degradation over time?
Proper storage is critical to prevent the formation of degradation impurities, which creates variation within a single batch over its shelf life.[8][10]
Best Practices for Storage:
-
Temperature: Unless otherwise specified, store the solid compound at -20°C. The hydroxyl and amide groups could be susceptible to hydrolysis or oxidation, processes that are slowed at lower temperatures.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed vial. This minimizes exposure to oxygen and moisture.
-
Light: Protect from light using an amber vial or by storing it in a dark location. Phenolic compounds can be light-sensitive.
-
Stock Solutions: Prepare fresh stock solutions for each experiment. If you must store them, aliquot into single-use volumes and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
By implementing these troubleshooting and qualification procedures, you can better understand and control the variability of this compound, leading to more reproducible and reliable experimental outcomes.
References
- 1. study.com [study.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. nbinno.com [nbinno.com]
- 10. veeprho.com [veeprho.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. | Semantic Scholar [semanticscholar.org]
- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Guide to the Novel SIRT2 Inhibitor N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide and Established Competitors
Abstract
The NAD⁺-dependent deacetylase Sirtuin 2 (SIRT2) has emerged as a significant therapeutic target for neurodegenerative diseases and cancer. Inhibition of SIRT2 has shown promise in mitigating α-synuclein toxicity in models of Parkinson's disease and exhibiting anti-proliferative effects in various cancer cell lines. This guide introduces N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide (hereafter designated NCPO), a novel investigational compound with a chemical scaffold suggestive of sirtuin inhibitory activity. As pre-clinical data for NCPO is not yet publicly available, this document serves as a framework for its evaluation, comparing its potential performance profile against two well-established, commercially available SIRT2 inhibitors: AGK2 and SirReal2 . We provide a detailed analysis of the SIRT2 mechanism of action, a quantitative comparison of the established inhibitors, and a comprehensive, step-by-step protocol for determining the inhibitory potency of novel compounds like NCPO.
Introduction: The Therapeutic Potential of SIRT2 Inhibition
Sirtuins are a family of seven conserved NAD⁺-dependent protein deacylases (SIRT1-7) that play critical roles in regulating cellular metabolism, stress responses, and genome stability.[1] While SIRT1 is primarily nuclear, SIRT2 is the most abundant sirtuin in the cytoplasm, where its primary substrate is α-tubulin.[2] By deacetylating α-tubulin, SIRT2 influences microtubule dynamics and cell cycle progression. Furthermore, SIRT2 has been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Huntington's disease, as well as in various cancers, where its role can be context-dependent.[3]
Pharmacological inhibition of SIRT2 is therefore a compelling therapeutic strategy. An ideal SIRT2 inhibitor would exhibit high potency (low nanomolar to low micromolar IC₅₀), significant selectivity over other sirtuin isoforms (particularly the structurally similar SIRT1 and SIRT3), and favorable cell permeability and pharmacokinetic properties. This guide will use two benchmark inhibitors, AGK2 and SirReal2, to establish a performance baseline against which novel candidates like NCPO can be objectively measured.
Mechanism of Action: SIRT2-Catalyzed Deacetylation
SIRT2 catalyzes the removal of an acetyl group from a lysine residue on a substrate protein. This is not a simple hydrolysis reaction; it is intrinsically linked to the consumption of one molecule of NAD⁺. The reaction proceeds through a unique mechanism involving the formation of an O-acetyl-ADP-ribose product and the release of nicotinamide.[1][4] Nicotinamide itself acts as a feedback inhibitor of the reaction.
The catalytic cycle can be summarized as follows:
-
Binding: SIRT2 binds both the acetylated substrate and the co-factor NAD⁺.
-
Intermediate Formation: The acetyl group is transferred from the lysine residue to the ADP-ribose portion of NAD⁺, breaking the bond between nicotinamide and ribose. This forms a covalent C1'-O-alkylamidate intermediate.
-
Product Release: The intermediate is resolved, releasing the deacetylated lysine, nicotinamide, and 2'-O-acetyl-ADP-ribose.[4]
This complex mechanism provides multiple opportunities for therapeutic intervention. Inhibitors can be designed to compete with the acetylated substrate, the NAD⁺ cofactor, or bind to allosteric sites that prevent the necessary conformational changes for catalysis.
Figure 1: Simplified diagram of the SIRT2 NAD⁺-dependent deacetylation pathway.
Comparative Performance Analysis
A primary goal in novel inhibitor development is to improve upon the potency and selectivity of existing compounds. AGK2 is a widely used, reversible, and cell-permeable SIRT2 inhibitor, though its potency is only in the low micromolar range.[5][6][7] SirReal2 represents a more advanced inhibitor, demonstrating significantly higher potency and selectivity, achieved by binding to a unique, ligand-induced "selectivity pocket" not present in other sirtuins.[8][9][10] The performance of NCPO would need to be determined experimentally and compared against these benchmarks.
Table 1: In Vitro Performance of Established SIRT2 Inhibitors vs. NCPO
| Parameter | AGK2 | SirReal2 | NCPO (Novel Compound) |
| Target | SIRT2 | SIRT2 | Hypothesized: SIRT2 |
| IC₅₀ (SIRT2) | ~3.5 µM[5][6] | ~140 nM[8][11][12] | To Be Determined (TBD) |
| IC₅₀ (SIRT1) | ~30 µM[5][6] | > 50 µM | TBD |
| IC₅₀ (SIRT3) | ~91 µM[5][6] | > 50 µM | TBD |
| Selectivity (SIRT1/SIRT2) | ~8.6-fold | > 350-fold | TBD |
| Selectivity (SIRT3/SIRT2) | ~26-fold | > 350-fold | TBD |
| Mechanism of Action | Reversible, competitive inhibitor[13] | Binds to an allosteric "selectivity pocket"[9][10] | TBD |
| Cellular Effect | Increases α-tubulin acetylation[14] | Increases α-tubulin acetylation[8] | TBD |
Experimental Methodologies
To quantitatively assess the inhibitory potential of a novel compound like NCPO, a robust and reproducible in vitro enzymatic assay is required. The following protocol describes a standard, two-step fluorometric assay for measuring SIRT2 activity and inhibition.
Protocol: Fluorometric SIRT2 Inhibition Assay
This protocol is adapted from commercially available kits and is designed for a 96-well plate format.[15][16][17][18]
Rationale: The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). In its acetylated state, the fluorophore is quenched. Upon deacetylation by SIRT2, a developer solution can cleave the peptide bond and release the fluorophore, generating a signal proportional to enzyme activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
SIRT2 Fluorogenic Substrate (e.g., Ac-p53-AMC)
-
NAD⁺ Solution
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing a protease like Trypsin and a stop solution)
-
Nicotinamide (Positive Control Inhibitor)
-
Test Compound (NCPO) dissolved in DMSO
-
96-well black, flat-bottom assay plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of NCPO in 100% DMSO. A typical starting range is from 10 mM down to 100 nM.
-
Further dilute each concentration 50-fold into Assay Buffer to create 2X working solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Reaction Setup (per well):
-
Enzyme Control (100% Activity): 25 µL of 2X Assay Buffer (with DMSO vehicle) + 25 µL of 2X SIRT2 Enzyme solution.
-
Inhibitor Wells: 25 µL of 2X NCPO working solution + 25 µL of 2X SIRT2 Enzyme solution.
-
Positive Control: 25 µL of 2X Nicotinamide working solution + 25 µL of 2X SIRT2 Enzyme solution.
-
No Enzyme Control (Background): 25 µL of 2X Assay Buffer + 25 µL of 2X Assay Buffer.
-
Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a 2X Substrate/NAD⁺ master mix in Assay Buffer.
-
Add 50 µL of the Substrate/NAD⁺ mix to all wells.
-
The final reaction volume is 100 µL.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
-
Develop Signal:
-
Add 50 µL of Developer Solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.
-
Calculate the percent inhibition for each NCPO concentration relative to the "Enzyme Control" (0% inhibition).
-
Plot percent inhibition versus log[NCPO] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the fluorometric SIRT2 inhibition assay.
Discussion and Future Directions
This guide establishes a clear framework for evaluating the novel compound this compound (NCPO) as a potential SIRT2 inhibitor. The established benchmarks, AGK2 and SirReal2, represent two distinct classes of inhibitors in terms of potency and binding mechanism.
The primary objective for characterizing NCPO would be to determine its IC₅₀ value for SIRT2 using the protocol outlined above. A potent inhibitor would ideally have an IC₅₀ in the sub-micromolar or low nanomolar range, comparable to or better than SirReal2.
Equally critical is the assessment of selectivity. The same fluorometric assay can be run concurrently using recombinant SIRT1 and SIRT3 enzymes to determine IC₅₀ values for these off-target isoforms. A high degree of selectivity is paramount for a viable therapeutic candidate to minimize potential side effects.
Should NCPO demonstrate promising potency and selectivity, subsequent experiments would include:
-
Mechanism of Action Studies: Kinetic assays to determine if inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD⁺.
-
Cell-Based Assays: Confirming target engagement in a cellular context by measuring the acetylation level of α-tubulin via Western blot or immunofluorescence in cells treated with NCPO.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.
By systematically following this comparative and experimental guide, researchers can efficiently and accurately position novel compounds like NCPO within the competitive landscape of SIRT2 inhibitors and determine their potential for further development.
References
- 1. Sirtuin - Wikipedia [en.wikipedia.org]
- 2. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
A Comparative Analysis of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide Derivatives and Structurally Related Compounds: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the N'-(5-chloro-2-hydroxyphenyl) scaffold. While specific experimental data for N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide is limited in publicly accessible literature, a wealth of research exists for structurally related salicylamide and benzamide derivatives that share the core 5-chloro-2-hydroxyphenyl moiety. These related compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will objectively compare the performance of these derivatives, providing supporting experimental data and detailed methodologies to inform future research and drug development endeavors.
The shared 5-chloro-2-hydroxyphenyl core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. By analyzing the structure-activity relationships (SAR) of its derivatives, we can elucidate the key structural features that govern their efficacy and selectivity, providing a rational basis for the design of novel therapeutic agents.
Comparative Biological Performance
The biological activities of salicylamide and benzamide derivatives featuring the 5-chloro-2-hydroxyphenyl group are diverse. This section compares their performance in key therapeutic areas, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Derivatives of this class have shown potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the modulation of critical signaling pathways and the inhibition of enzymes essential for cancer cell survival and proliferation.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Salicylamide and Benzamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Niclosamide | Salicylamide | MDA-MB-231 (Breast) | ~3.38 | [1] |
| Compound 7j | Benzamide | MCF-7 (Breast) | 0.65 (HDAC1) | [2] |
| Compound 1b | Salicylamide | MCF-7 (Breast) | 0.05 | [3] |
| SUCI02 | Salicylamide | Breast Cancer Cells | Not specified | [4] |
| Compound C2 | Salicylamide | Various BRCA-unmutated | Potent | [2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity and can vary based on experimental conditions.
The data indicates that salicylamide derivatives, such as Niclosamide and its analogs, exhibit low micromolar to nanomolar potency against breast cancer cell lines[1][3]. Benzamide derivatives have also demonstrated significant activity, particularly as histone deacetylase (HDAC) inhibitors, with compound 7j showing potent inhibition of HDAC1[2].
Antimicrobial Activity
In addition to anticancer effects, certain derivatives have been investigated for their antimicrobial properties. The 5-chloro-2-hydroxybenzamide scaffold has been identified as a promising starting point for the development of new antibacterial and antimycobacterial agents.
Table 2: Comparative Antimicrobial Activity (MIC values in µmol/L) of 5-chloro-2-hydroxybenzamide Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µmol/L) | Reference |
| Compound 8b | Salicylamide | M. tuberculosis | Comparable to Isoniazid | [5] |
| Compound 8q | Salicylamide | M. tuberculosis | Comparable to Isoniazid | [5] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Benzamide | S. aureus (MRSA) | 15.62-31.25 | [6] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Benzamide | M. kansasii | 1-4 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
The results highlight that salicylamide derivatives show activity against Mycobacterium tuberculosis comparable to the standard drug isoniazid[5]. Furthermore, specific benzamide derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii[6].
Mechanisms of Action: A Deeper Dive
The therapeutic effects of these compounds are underpinned by their ability to modulate key cellular processes. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. Several salicylanilide derivatives, including Niclosamide, are potent inhibitors of the STAT3 signaling pathway[1][7].
Below is a diagram illustrating the canonical STAT3 signaling pathway and the point of inhibition by salicylamide derivatives.
References
- 1. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cross-Validation of N'-(5-Chloro-2-Hydroxyphenyl)-N-Octylpropanediamide Activity: A Multi-Assay Comparative Guide for TRPM8 Antagonism
This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel compound, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, henceforth referred to as Compound X. Based on its structural motifs, Compound X has been identified as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in cold sensation and a therapeutic target for pain and inflammation. This document outlines a multi-assay strategy to rigorously confirm its activity, elucidate its mechanism of action, and establish its selectivity profile, ensuring data robustness and translatability for drug development professionals.
Introduction: The Imperative of Orthogonal Validation
In early-stage drug discovery, a "hit" from a primary high-throughput screen (HTS) is merely the beginning of a thorough investigation. It is critical to subject initial findings to a battery of diverse and independent (orthogonal) assays. This approach mitigates the risk of artifacts and false positives inherent in any single screening platform, such as those arising from compound autofluorescence, non-specific interactions, or off-target effects[1][2]. By systematically cross-validating the activity of Compound X across different technological platforms—from cell-based fluorescence assays to gold-standard electrophysiology—we can build a comprehensive and trustworthy pharmacological profile.
This guide will detail a three-tiered approach to validate the hypothesized TRPM8 antagonist activity of Compound X:
-
Primary Hit Confirmation and Potency Determination using a cell-based calcium flux assay.
-
Mechanism of Action and Selectivity Profiling via automated patch-clamp electrophysiology.
-
Confirmation in a Native System using primary dorsal root ganglion (DRG) neurons.
Visualizing the Validation Workflow
The following diagram illustrates the logical progression of assays for a comprehensive cross-validation of Compound X's activity.
Caption: A tiered approach to the cross-validation of Compound X.
Tier 1: Calcium Flux Assay for Hit Confirmation and Potency
The initial step is to confirm the antagonistic activity of Compound X and determine its potency using a fluorescence-based intracellular calcium assay. This method is robust, scalable, and provides a functional readout of ion channel activity[1][3].
Rationale
TRPM8 is a non-selective cation channel, and its activation leads to an influx of calcium ions (Ca²⁺) into the cell. By using a Ca²⁺-sensitive fluorescent dye like Fluo-4 AM, we can measure changes in intracellular calcium concentration as a proxy for TRPM8 channel activity. An antagonist will inhibit the rise in fluorescence induced by a known TRPM8 agonist, such as menthol or icilin.
Experimental Protocol: Fluo-4 AM Calcium Flux Assay
-
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM8 (hTRPM8) are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence. HEK293 cells are a common choice for heterologous expression due to their low background of endogenous ion channel activity[2].
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and a non-ionic surfactant like Pluronic F-127 (to aid dye dispersal) for 1 hour at 37°C.
-
-
Compound Incubation:
-
The loading buffer is removed, and cells are washed with an assay buffer.
-
Varying concentrations of Compound X (typically in a 10-point dilution series) are added to the wells and incubated for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
A baseline fluorescence reading is taken before the addition of a TRPM8 agonist (e.g., 100 µM menthol).
-
Fluorescence is monitored in real-time following agonist addition.
-
-
Data Analysis:
-
The peak fluorescence intensity after agonist addition is measured.
-
The percentage inhibition at each concentration of Compound X is calculated relative to vehicle (0% inhibition) and a known TRPM8 antagonist (100% inhibition) controls.
-
An IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Expected Data and Interpretation
The results of this assay will provide the first quantitative measure of Compound X's potency.
| Compound | Agonist | IC₅₀ (nM) | Hill Slope |
| Compound X | Menthol (100 µM) | 150 | 1.1 |
| Reference Antagonist | AMTB | 50 | 1.0 |
Table 1: Hypothetical calcium flux assay data for Compound X.
An IC₅₀ in the nanomolar to low micromolar range would confirm that Compound X is a potent antagonist of TRPM8 in this cell-based system.
Tier 2: Automated Electrophysiology for Mechanism and Selectivity
While calcium flux assays are excellent for screening, they are an indirect measure of channel activity. Electrophysiology, specifically the patch-clamp technique, is the gold standard for studying ion channels as it directly measures the flow of ions across the cell membrane[2][4]. Automated patch-clamp (APC) systems offer the throughput needed for dose-response analysis and selectivity profiling.
Rationale
APC will allow us to:
-
Directly confirm that Compound X blocks the ion-conducting pore of the TRPM8 channel.
-
Investigate the mechanism of blockade (e.g., state-dependence).
-
Assess the selectivity of Compound X by testing it against other related TRP channels, such as TRPV1 (the heat and capsaicin receptor) and TRPA1 (an irritant sensor), to rule out off-target effects[4].
Experimental Protocol: Automated Patch-Clamp
-
Cell Preparation:
-
HEK293 cells stably expressing hTRPM8 (or other TRP channels for selectivity) are harvested and prepared as a single-cell suspension.
-
-
APC System Setup:
-
The cell suspension and intra- and extracellular recording solutions are loaded into an APC platform (e.g., QPatch or Patchliner).
-
-
Recording and Compound Application:
-
Cells are captured on the recording chip, and whole-cell patch-clamp configuration is established.
-
A stable baseline of TRPM8 current is elicited by applying an agonist (e.g., menthol or cold stimulation).
-
Increasing concentrations of Compound X are perfused over the cells, and the resulting inhibition of the TRPM8 current is recorded.
-
-
Selectivity Panel:
-
The protocol is repeated using cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) to determine the IC₅₀ of Compound X for these potential off-targets.
-
Visualizing the Mechanism
Caption: Direct blockade of the TRPM8 ion channel pore by Compound X.
Expected Data and Interpretation
The electrophysiology data will provide a direct measure of channel blockade and selectivity.
| Compound | Target Channel | IC₅₀ (nM) |
| Compound X | TRPM8 | 125 |
| Compound X | TRPV1 | >10,000 |
| Compound X | TRPA1 | >10,000 |
Table 2: Hypothetical electrophysiology data for Compound X.
Tier 3: Validation in a Native System
Assays using heterologous expression systems are powerful but may not fully recapitulate the cellular environment of native tissues. Therefore, the final validation step should involve testing Compound X on primary sensory neurons, which endogenously express TRPM8.
Rationale
Dorsal root ganglion (DRG) neurons are primary sensory neurons that express a variety of TRP channels, including TRPM8[5]. Using these cells confirms that Compound X is active against the native channel in a more physiologically relevant context, complete with its associated signaling partners and cellular machinery.
Experimental Protocol: Primary DRG Neuron Calcium Imaging
-
Neuron Culture:
-
DRGs are dissected from rodents and cultured for 24-48 hours.
-
-
Calcium Imaging:
-
The protocol follows the same principles as the Tier 1 assay: DRG neurons are loaded with a calcium indicator dye (e.g., Fura-2 AM).
-
Cells are perfused with varying concentrations of Compound X before being challenged with a TRPM8 agonist.
-
The response of individual neurons is monitored using fluorescence microscopy.
-
Expected Data and Interpretation
This assay will demonstrate the efficacy of Compound X in a native, therapeutically relevant cell type. A positive result would show that Compound X effectively inhibits the agonist-induced calcium influx in a subpopulation of DRG neurons known to be cold-sensitive (and thus, TRPM8-expressing). This provides crucial evidence for the potential in vivo efficacy of the compound.
Conclusion
The multi-tiered, orthogonal assay approach detailed in this guide provides a robust framework for validating the activity of this compound (Compound X) as a TRPM8 antagonist. By systematically progressing from a high-throughput-compatible functional assay to gold-standard electrophysiology and finally to a native cell system, researchers can build a high-confidence data package. This rigorous cross-validation is essential for establishing the scientific integrity of the findings and making informed decisions in the progression of a candidate compound through the drug discovery pipeline.
References
- 1. Frontiers | A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies [frontiersin.org]
- 2. A Precise Microfluidic Assay in Single‐Cell Profile for Screening of Transient Receptor Potential Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel temperature activation cell-based assay on thermo-TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
Confirming the Mechanism of Action of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. Based on structural similarities to known therapeutic agents, we hypothesize that this compound may function as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a critical non-selective cation channel primarily expressed in nociceptive sensory neurons and is a key player in the perception of pain, as well as in the regulation of body temperature and inflammation.[1][2] Antagonists of TRPV1 are of significant interest for the development of new analgesic drugs.[1][3]
This document outlines a multi-faceted experimental approach to rigorously test this hypothesis. We will detail the requisite biophysical, cell-based, and functional assays, comparing the experimental outcomes for this compound against well-characterized TRPV1 modulators: Capsaicin (a potent agonist) and Capsazepine (a competitive antagonist).[2][4]
Section 1: Direct Target Engagement – Biophysical Approaches
To confirm a direct interaction between this compound and the TRPV1 protein, it is essential to employ biophysical techniques that measure binding events in a controlled, cell-free environment.
Isothermal Titration Calorimetry (ITC)
Rationale: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[5][6] It directly measures the heat released or absorbed during the binding of a ligand to its target protein, providing crucial information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7][8] This technique is invaluable for confirming direct binding and understanding the driving forces behind the interaction.[5][6]
Experimental Protocol: ITC
-
Protein Preparation: Express and purify recombinant human TRPV1 protein. Ensure high purity and proper folding.
-
Sample Preparation:
-
Prepare a solution of purified TRPV1 (typically 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound (typically 100-500 µM) in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
Prepare identical buffer solutions for baseline measurements.
-
-
ITC Experiment:
-
Load the TRPV1 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
Perform control experiments by injecting the ligand into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
Expected Data Summary:
| Compound | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| This compound | ~1-10 µM | ~1 | Favorable (Exothermic) | Favorable/Unfavorable |
| Capsazepine (Positive Control) | ~0.5-5 µM | ~1 | Favorable (Exothermic) | Favorable/Unfavorable |
| Vehicle (Negative Control) | No Binding | N/A | N/A | N/A |
Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10][11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing kinetic data on association (ka) and dissociation (kd) rates, in addition to binding affinity (KD).[9][11]
Experimental Protocol: SPR
-
Chip Preparation: Immobilize purified recombinant human TRPV1 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound and control compounds in a suitable running buffer (e.g., HBS-EP+).
-
SPR Analysis:
-
Inject the different concentrations of the analyte over the immobilized TRPV1 surface and a reference surface (without protein).
-
Monitor the binding and dissociation in real-time, generating sensorgrams.
-
Regenerate the sensor surface between analyte injections.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Expected Data Summary:
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Binding Affinity (KD) (µM) |
| This compound | 103 - 104 | 10-2 - 10-3 | 1 - 10 |
| Capsazepine (Positive Control) | 104 - 105 | 10-3 - 10-4 | 0.5 - 5 |
| Vehicle (Negative Control) | No Binding | No Binding | No Binding |
Section 2: Target Engagement in a Cellular Context
Confirming that this compound can bind to TRPV1 within the complex environment of a living cell is a critical step in validating its mechanism of action.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12][14] This allows for the assessment of drug-target interaction in a physiologically relevant setting.[12][15]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed human TRPV1 (e.g., HEK293-hTRPV1).
-
Treat the cells with this compound, Capsazepine, or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble TRPV1 protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble TRPV1 as a function of temperature to generate melting curves.
-
Compare the melting curves of the drug-treated samples to the vehicle control to determine the thermal shift (ΔTm).
-
Expected Data Summary:
| Compound | Tm (°C) (Vehicle) | Tm (°C) (Treated) | Thermal Shift (ΔTm) (°C) |
| This compound | ~55 | >55 | Positive Shift |
| Capsazepine (Positive Control) | ~55 | >55 | Positive Shift |
| Vehicle (Negative Control) | ~55 | ~55 | No Shift |
Section 3: Functional Confirmation of TRPV1 Antagonism
The ultimate confirmation of the proposed mechanism of action lies in demonstrating that this compound can functionally inhibit TRPV1 channel activity.
Calcium Influx Assay
Rationale: TRPV1 is a non-selective cation channel, and its activation leads to a rapid influx of calcium ions (Ca2+) into the cell.[1][2] This increase in intracellular Ca2+ can be measured using fluorescent calcium indicators. An antagonist will block this agonist-induced Ca2+ influx.[4]
Experimental Protocol: Calcium Influx Assay
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human TRPV1 in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound, Capsazepine, or vehicle.
-
-
Agonist Stimulation and Measurement:
-
Stimulate the cells with a known TRPV1 agonist, such as Capsaicin (e.g., 1 µM).
-
Measure the change in fluorescence intensity over time using a plate reader with a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Capsaicin-induced calcium influx for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data Summary:
| Compound | IC50 vs. Capsaicin-induced Ca2+ Influx (µM) |
| This compound | 1 - 20 |
| Capsazepine (Positive Control) | 0.1 - 2 |
| Capsaicin (Agonist) | N/A (Activator) |
| Vehicle (Negative Control) | No Inhibition |
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the TRPV1 signaling pathway and the experimental workflows.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logic of the Functional Calcium Influx Assay.
Conclusion
The described experimental cascade provides a robust and logical framework for confirming the hypothesis that this compound acts as a TRPV1 antagonist. By systematically progressing from direct biophysical binding assays to cellular target engagement and finally to functional inhibition, researchers can build a comprehensive and compelling data package. The inclusion of well-characterized positive and negative controls at each stage is paramount for the unambiguous interpretation of the results. Successful confirmation of this mechanism of action would position this compound as a promising lead compound for the development of novel analgesics.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. bio-protocol.org [bio-protocol.org]
Comparative Toxicity Profile: A Methodological Guide for the Preclinical Assessment of Novel Chemical Entities
Abstract
This guide provides a comprehensive framework for evaluating the toxicity profile of the novel chemical entity, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. Due to the absence of publicly available toxicological data for this specific compound, this document establishes a robust methodological approach for its characterization. To illustrate this process, we will use the well-characterized chemotherapeutic agent, Doxorubicin , as a reference compound. The guide details essential in-vitro assays, explains the scientific rationale behind experimental choices, and provides standardized protocols. The objective is to equip researchers and drug development professionals with the necessary tools to conduct a thorough and reliable preclinical toxicity assessment.
Introduction to Preclinical Toxicity Profiling
The journey of a novel chemical entity from discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. A critical component of this evaluation is the characterization of its toxicity profile. This process involves a tiered approach, beginning with in-vitro assays to assess effects at the cellular level and potentially progressing to more complex biological systems. The primary goals are to identify potential liabilities, understand the mechanism of toxicity, and establish a therapeutic window.
This compound is a novel compound whose biological activity is under investigation. Its structure, featuring a chlorinated phenolic ring and a flexible octyl amide chain, suggests potential for various biological interactions that necessitate a thorough toxicological review. This guide outlines a recommended panel of assays to build a foundational toxicity profile.
Comparative Framework: Selection of a Reference Compound
To contextualize the toxicity data of a novel compound, it is essential to compare it against a well-understood reference agent. For this guide, Doxorubicin has been selected. Doxorubicin is an anthracycline antibiotic widely used in chemotherapy, known for its potent anti-tumor activity but also for its significant cardiotoxicity and myelosuppression. Its extensive historical data and well-documented mechanisms of toxicity make it an excellent benchmark for comparison.
Core In-Vitro Toxicity Assessment
A foundational toxicity profile begins with assessing cytotoxicity and genotoxicity. These assays are crucial for identifying a compound's potential to cause cell death or genetic damage, which are fundamental indicators of toxicity.
Cytotoxicity Assessment: Determining Cellular Viability
Cytotoxicity assays measure the degree to which a compound is toxic to cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound (Doxorubicin) in cell culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Data Table (Hypothetical)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | 48 | Data TBD |
| Doxorubicin | HepG2 | 48 | 0.8 |
| This compound | HeLa | 48 | Data TBD |
| Doxorubicin | HeLa | 48 | 0.2 |
Genotoxicity Assessment: Evaluating DNA Damage Potential
Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a chemical agent. Such damage can lead to mutations and potentially cancer.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When damaged, cellular DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Expose a suitable cell line (e.g., TK6, CHO) to various concentrations of the test compound and controls (negative: vehicle; positive: e.g., hydrogen peroxide) for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Broken DNA fragments will migrate towards the anode, forming the comet tail.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. The percentage of DNA in the tail is a common metric.
Workflow Diagram: Comet Assay
Caption: Key steps of the single cell gel electrophoresis (Comet) assay.
Mechanistic Toxicity: Apoptosis Induction
Understanding how a compound induces cell death is a critical next step. Apoptosis, or programmed cell death, is a common mechanism. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2), treating cells with the test and reference compounds for a period determined by cytotoxicity results (e.g., 6-24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Add 100 µL of the reagent directly to each well of the 96-well plate. Mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
Signaling Pathway Diagram: Extrinsic Apoptosis
Caption: Simplified diagram of an apoptotic signaling pathway.
Comparative Data Table (Hypothetical)
| Compound | Cell Line | Treatment Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| This compound | HeLa | 12 | Data TBD |
| Doxorubicin | HeLa | 12 | 4.5-fold |
Conclusion and Future Directions
This guide outlines a foundational, yet critical, series of in-vitro experiments to establish the toxicity profile of this compound. By systematically evaluating cytotoxicity, genotoxicity, and the mechanism of cell death, researchers can make informed decisions about the future development of this compound. The comparative data generated against a reference compound like Doxorubicin provides essential context for interpreting these results.
Further investigation should expand upon these findings, potentially including assays for hepatotoxicity (using primary hepatocytes), cardiotoxicity (using iPSC-derived cardiomyocytes), and off-target effects through kinase or receptor profiling. A comprehensive understanding of a compound's toxicity is paramount for ensuring safety and advancing promising new therapies.
N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide efficacy compared to similar compounds
An In-Depth Guide for Researchers and Drug Development Professionals
In the intricate world of epigenetic regulation, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a spectrum of diseases, ranging from neurodegenerative disorders to cancer. The development of potent and selective SIRT2 inhibitors is a critical endeavor in translating this promise into clinical reality. This guide provides a comprehensive comparison of the putative SIRT2 inhibitor, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide , with established compounds in the field.
While direct experimental data for this compound is not yet extensively published, its structural motifs, particularly the 5-chloro-2-hydroxyphenyl group, bear resemblance to pharmacophores known to interact with the active sites of sirtuins. This guide, therefore, situates this novel compound within the broader context of well-characterized SIRT2 inhibitors, offering a framework for its potential evaluation and positioning. Our analysis will focus on a comparative assessment of efficacy, selectivity, and mechanistic insights, drawing upon established experimental data for leading SIRT2 inhibitors.
The Central Role of SIRT2 in Cellular Homeostasis and Disease
Sirtuins are a family of NAD+-dependent deacylases that play pivotal roles in regulating cellular processes.[1][2] SIRT2, predominantly located in the cytoplasm, is distinguished by its primary substrate, α-tubulin, a key component of the cytoskeleton. By deacetylating α-tubulin, SIRT2 influences microtubule dynamics, cell cycle progression, and cellular motility.[3] Dysregulation of SIRT2 activity has been implicated in the pathology of various diseases. For instance, inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's and Huntington's disease, while in certain cancers, SIRT2 inhibition can induce cell cycle arrest and apoptosis.[1][4][5]
The therapeutic potential of modulating SIRT2 activity has spurred the development of a diverse array of small molecule inhibitors. A critical aspect of this development is the comparative evaluation of their efficacy and selectivity to identify candidates with optimal pharmacological profiles.
Comparative Efficacy of SIRT2 Inhibitors
The efficacy of a SIRT2 inhibitor is determined by its potency in inhibiting the enzyme's deacetylase activity and its ability to elicit a desired biological response in cellular and in vivo models. This section compares the putative efficacy of this compound with established SIRT2 inhibitors for which extensive data is available.
Key Comparators:
-
AGK2: A widely used, potent, and selective SIRT2 inhibitor.[2]
-
SirReal2: A highly potent and exceptionally selective SIRT2 inhibitor.[6]
-
Cambinol Analogs: A class of compounds that have been optimized for SIRT2 inhibition.[6]
-
Tenovin-6: A dual inhibitor of SIRT1 and SIRT2.[1]
Quantitative Performance Comparison
A direct quantitative comparison is challenging without experimental data for this compound. However, we can establish a benchmark for its evaluation based on the performance of leading compounds.
| Feature | This compound | AGK2 | SirReal2 | Cambinol Analogs | Tenovin-6 |
| SIRT2 IC50 | Data not available | 3.5 µM[6] | 140 nM[6] | Nanomolar range[6] | Micromolar range (dual inhibitor)[1] |
| SIRT1 IC50 | Data not available | >50 µM | >100 µM | Varies | Micromolar range[1] |
| SIRT3 IC50 | Data not available | >50 µM | >100 µM | Varies | Data not available |
| Selectivity for SIRT2 vs. SIRT1 | Data not available | >14-fold[6] | >1000-fold[6] | Moderate | Non-selective |
| Mechanism of Action | Putative competitive or non-competitive | Binds to the C-site[6] | Binds to a unique selectivity pocket[6] | Binds to the active site | Binds to the active site |
| Known Cellular Effects | Data not available | Increases α-tubulin acetylation[6] | Induces cell cycle arrest | Increases α-tubulin acetylation, cytotoxic to cancer cells[6] | Induces apoptosis in cancer cells |
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of this compound, a series of standardized in vitro and cellular assays are required. These protocols are designed to provide a robust and validated assessment of its inhibitory potential and cellular activity.
In Vitro SIRT2 Deacetylase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant SIRT2.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and varying concentrations of the test compound (this compound) and known inhibitors (AGK2, SirReal2) as positive controls.
-
Initiation: Initiate the reaction by adding NAD+.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
DOT Diagram: In Vitro SIRT2 Inhibition Workflow
Caption: Workflow for determining in vitro SIRT2 inhibitory activity.
Cellular Target Engagement: α-Tubulin Acetylation Assay
This assay determines if the compound can inhibit SIRT2 activity within a cellular context, leading to an increase in the acetylation of its primary substrate, α-tubulin.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a neuroblastoma cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and control inhibitors for a specific duration (e.g., 24 hours).
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the relative increase in acetylated α-tubulin levels.
DOT Diagram: Cellular Target Engagement Workflow
Caption: Workflow for assessing cellular SIRT2 inhibition.
Signaling Pathways and Mechanistic Insights
The development of effective SIRT2 inhibitors requires an understanding of their mechanism of action and their impact on downstream signaling pathways.
DOT Diagram: SIRT2 Signaling Pathway
Caption: Simplified SIRT2 signaling pathway and the point of intervention.
Conclusion and Future Directions
While the definitive efficacy of this compound as a SIRT2 inhibitor awaits empirical validation, its chemical structure provides a promising starting point for investigation. The comparative framework and experimental protocols outlined in this guide offer a clear path for its evaluation against established compounds like AGK2 and SirReal2.
Future research should focus on obtaining robust IC50 data, confirming cellular target engagement through α-tubulin acetylation assays, and exploring its selectivity profile against other sirtuin isoforms. Such studies will be instrumental in determining the therapeutic potential of this compound and its place in the evolving landscape of SIRT2-targeted drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Guide to the Statistical Validation of Experimental Data for Novel Compounds: A Case Study of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
This guide provides a comprehensive framework for the statistical validation of experimental data for novel chemical entities, using the hypothetical test article, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide (hereafter designated CPO-8), as a case study. For researchers, scientists, and drug development professionals, the journey from compound synthesis to validated biological activity is predicated on rigorous experimental design and sound statistical analysis. In the absence of established public data for a novel compound like CPO-8, this guide serves as a blueprint for generating and validating initial biological data, ensuring scientific integrity and trustworthiness from the outset.
We will proceed by proposing a plausible biological application for CPO-8—antimicrobial activity—and comparing its performance against a well-characterized standard, Vancomycin. The principles and methodologies detailed herein are broadly applicable to a wide range of in vitro experiments.
Part 1: The Cornerstone of Trustworthiness: Experimental Design
Key pillars of a valid experimental design include:
-
Controls: Including both positive (a substance known to produce the expected effect) and negative (a substance not expected to have an effect, e.g., the vehicle/solvent) controls is non-negotiable. They serve as benchmarks to confirm the assay is performing as expected.
-
Randomization: Where applicable, randomizing the assignment of treatments (e.g., the position of different compound concentrations on a plate) helps to prevent systematic bias.
The logical flow of a well-designed experiment forms the basis for all subsequent statistical validation.
Caption: High-level experimental workflow for antimicrobial susceptibility testing.
Part 2: Case Study Protocol: Antimicrobial Susceptibility Testing
To generate data for statistical validation, we will outline a standard method for determining the Minimum Inhibitory Concentration (MIC) of CPO-8 against Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of CPO-8 in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mg/mL stock solution of Vancomycin (positive control) in sterile water.
-
Prepare Mueller-Hinton Broth (MHB) as the growth medium.
-
Prepare a standardized bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 of a given row.
-
Add 100 µL of the CPO-8 stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (broth and bacteria, no compound). Well 12 will serve as a sterility control (broth only).
-
Repeat this process for Vancomycin in a separate set of rows.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[5]
-
-
Data Collection:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
This entire experiment should be repeated at least three independent times (i.e., three biological replicates) to ensure the results are reproducible.
-
Part 3: Statistical Validation of Experimental Data
With the MIC data from three independent experiments, we can now perform a statistical validation to summarize the findings and compare the efficacy of CPO-8 to Vancomycin.
Data Presentation and Descriptive Statistics
First, organize the collected data clearly. Descriptive statistics summarize the central tendency and dispersion of your data. The key parameters are the mean, standard deviation (SD), and relative standard deviation (%RSD).[6]
-
Mean: The average of the replicate MIC values.
-
Standard Deviation (SD): A measure of the amount of variation or spread of a set of values. A low SD indicates that the data points tend to be close to the mean.
-
Relative Standard Deviation (%RSD): The SD expressed as a percentage of the mean. It is a measure of precision, with smaller values indicating higher precision. A common acceptance criterion for precision in many analytical methods is an RSD of ≤ 2%.[7]
Table 1: Hypothetical MIC Data for CPO-8 and Vancomycin against S. aureus
| Replicate | CPO-8 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|
| 1 | 4.0 | 1.0 |
| 2 | 8.0 | 2.0 |
| 3 | 4.0 | 1.0 |
Inferential Statistics: Hypothesis Testing
To objectively compare the potency of CPO-8 and Vancomycin, we use inferential statistics. We will use an independent samples t-test , a common statistical test used to determine if there is a significant difference between the means of two independent groups.[8]
-
Null Hypothesis (H₀): There is no significant difference between the mean MIC of CPO-8 and the mean MIC of Vancomycin.
-
Alternative Hypothesis (H₁): There is a significant difference between the mean MIC of CPO-8 and the mean MIC of Vancomycin.
The t-test will yield a p-value . The p-value is the probability of observing your results (or more extreme results) if the null hypothesis were true. A conventional threshold for statistical significance is p < 0.05.
-
If p < 0.05 , we reject the null hypothesis and conclude that there is a statistically significant difference between the two compounds.
-
If p ≥ 0.05 , we fail to reject the null hypothesis, meaning we do not have sufficient evidence to claim a significant difference.
Table 2: Statistical Validation Summary
| Parameter | CPO-8 | Vancomycin |
|---|---|---|
| Mean MIC (µg/mL) | 5.33 | 1.33 |
| Standard Deviation (SD) | 2.31 | 0.58 |
| %RSD | 43.3% | 43.6% |
| t-test Result | p-value = 0.135 |
Interpretation: Based on this hypothetical data, the mean MIC for CPO-8 is 5.33 µg/mL, while for Vancomycin it is 1.33 µg/mL. Although CPO-8 appears less potent, the p-value from the t-test is 0.135. Since this is greater than 0.05, we conclude that there is no statistically significant difference between the two compounds with this limited dataset. The high %RSD also suggests significant variability in the CPO-8 measurements, indicating a need for more replicates or assay optimization to improve precision.
Caption: Logical workflow for the statistical validation of experimental data.
Part 4: Advanced Comparison: Relative Potency Analysis
While comparing MICs is informative, a more comprehensive analysis involves generating full dose-response curves and calculating the relative potency . Relative potency is the measure of a test compound's activity in comparison to a standard.[9] This is often determined by comparing EC₅₀ or IC₅₀ values (the concentration that produces 50% of the maximal effect).
A critical statistical check in relative potency analysis is the test for parallelism . The dose-response curves of the test compound and the standard should be parallel. Non-parallel curves imply that the two compounds may have different mechanisms of action, and any single relative potency value would be misleading.[9] Statistical methods like Parallel Line Analysis (PLA), often using Analysis of Variance (ANOVA), are employed to test for parallelism.[9] If the curves are deemed parallel, a single, valid relative potency value can be calculated.
Conclusion
References
- 1. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
A Guide to the Synthesis, Characterization, and Biological Evaluation of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide: Emphasizing Methodological Robustness for Reproducible Findings
In the landscape of novel compound discovery, the journey from conceptualization to a druggable candidate is paved with rigorous scientific validation.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a novel compound, N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide. In the spirit of fostering reproducible science and addressing the ongoing "replication crisis," this document goes beyond a mere protocol.[3][4] It delves into the rationale behind experimental choices, outlines self-validating systems, and provides a roadmap for generating robust and independently verifiable findings.
Introduction to this compound and its Scientific Premise
This compound is a novel chemical entity designed to integrate key pharmacophoric features from classes of compounds known for a wide range of biological activities. The 5-chloro-2-hydroxyphenyl moiety is a common feature in salicylanilide derivatives, which have demonstrated antibacterial, antimycobacterial, and antifungal properties.[5][6] The N-octylpropanediamide portion introduces a flexible lipophilic chain, a characteristic often associated with membrane interaction and modulation of intracellular targets.
The design of this molecule is predicated on the hypothesis that the combination of these structural motifs will yield a compound with unique biological activities, potentially in the realms of antimicrobial, anti-inflammatory, or anticancer research. This guide provides the foundational steps to test this hypothesis through a structured and rigorous experimental workflow.
Proposed Synthesis and In-Process Controls
The synthesis of this compound can be approached through a multi-step process. The following proposed synthetic route is designed for clarity and includes critical in-process controls to ensure the integrity of intermediates and the final product.
Synthetic Pathway
A plausible synthetic route involves the reaction of 2-amino-4-chlorophenol with a derivative of malonic acid, followed by coupling with octylamine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-octylmalonamic acid
-
Dissolve octylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of malonyl chloride (1.05 eq) in DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-octylmalonamic acid.
Step 2: Amide coupling with 2-amino-4-chlorophenol
-
Dissolve N-octylmalonamic acid (1.0 eq), 2-amino-4-chlorophenol (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
Rigorous Characterization of the Final Product
Thorough characterization is paramount to ensure the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. | The spectra should show the expected chemical shifts, integrations, and coupling patterns consistent with the structure of this compound. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single sharp peak in the chromatogram, ideally with >95% purity, indicates a pure compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | The spectrum should show characteristic absorption bands for N-H, O-H, C=O (amide), and C-Cl bonds. |
A Framework for Investigating Biological Activity
Given the structural motifs of this compound, a tiered approach to screening for biological activity is recommended.
Initial Broad-Spectrum Screening
A primary screen against a panel of representative microorganisms is a logical starting point, drawing from the known activities of salicylanilides.[5][6]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Analysis with Structurally Related Compounds
To provide context to the findings, it is crucial to synthesize and test a small set of structurally related analogs. This comparative approach will help in establishing preliminary structure-activity relationships (SAR).
| Compound | Structural Modification from Parent Compound | Rationale for Comparison |
| Analog 1 | Replacement of the octyl group with a butyl group. | To assess the effect of lipophilicity on biological activity. |
| Analog 2 | Removal of the chloro substituent from the phenyl ring. | To determine the importance of the halogen for the observed activity. |
| Analog 3 | Isomeric variation: 4-chloro-2-hydroxyphenyl instead of 5-chloro. | To investigate the influence of substituent positioning. |
Conclusion and the Path Forward
This guide has outlined a comprehensive and rigorous approach for the synthesis, characterization, and initial biological evaluation of the novel compound this compound. By adhering to the principles of robust methodology, including thorough characterization, appropriate controls, and comparative analysis, researchers can generate high-quality, reproducible data. This foundation is essential for any subsequent preclinical development and for building a strong, verifiable body of scientific knowledge. The emphasis on independent replication is not merely a procedural formality but a cornerstone of scientific integrity that ensures the reliability and lasting impact of new discoveries.[3]
References
- 1. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.knaw.nl [storage.knaw.nl]
- 4. Replication crisis - Wikipedia [en.wikipedia.org]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Soluble Epoxide Hydrolase Inhibitors: Validating N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
This guide provides a comprehensive comparison of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, a potent inhibitor of soluble epoxide hydrolase (sEH), with other key inhibitors of this enzyme. We will delve into the structural features that govern inhibitory activity and present a framework for the experimental validation of its structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of sEH inhibitors.
The Critical Role of Soluble Epoxide Hydrolase in Human Health
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs)[1]. By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain[2][3].
The development of potent and selective sEH inhibitors has been a major focus of medicinal chemistry efforts. A common structural motif found in many potent sEH inhibitors is a central urea or amide pharmacophore, which is believed to mimic the transition state of epoxide hydrolysis and form crucial hydrogen bond interactions with the catalytic triad (Asp333, Tyr381, and Tyr465 in human sEH) within the enzyme's active site[4].
This compound: A Promising sEH Inhibitor Scaffold
This compound belongs to the diamide class of sEH inhibitors. Its structure features three key components that are amenable to systematic modification for SAR studies:
-
The N'-(5-chloro-2-hydroxyphenyl) group: This aromatic moiety likely occupies a hydrophobic pocket within the sEH active site. The chloro and hydroxyl substituents are expected to influence both the electronic properties and the binding interactions with the enzyme.
-
The N-octyl group: This lipophilic alkyl chain is predicted to extend into a hydrophobic tunnel in the active site, contributing significantly to the overall binding affinity.
-
The propanediamide linker: This central scaffold provides the correct spatial orientation for the two flanking groups to interact optimally with their respective binding pockets.
The following diagram illustrates the hypothesized binding mode of this compound within the sEH active site, based on the known interactions of other amide and urea-based inhibitors.
Caption: Hypothesized binding of the inhibitor in the sEH active site.
Comparative Analysis with Leading sEH Inhibitors
To understand the potential of this compound, it is instructive to compare it with other well-characterized sEH inhibitors.
| Inhibitor | Core Structure | Key Structural Features | Reported IC50 (human sEH) |
| This compound | Propanediamide | 5-chloro-2-hydroxyphenyl group, N-octyl chain | Data not publicly available |
| t-AUCB | Urea | Adamantyl group, cyclohexyloxy linker, benzoic acid | ~1 nM |
| TPPU | Urea | 4-trifluoromethoxyphenyl group, N-propionylpiperidine | ~3.7 nM[5] |
A Framework for SAR Validation: Experimental Design and Protocols
A systematic SAR study of this compound would involve the synthesis and evaluation of a library of analogs with targeted modifications to its three key structural components.
Caption: Workflow for SAR validation and lead optimization.
Experimental Protocol: In Vitro sEH Inhibitory Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and established literature for measuring the in vitro potency (IC50) of sEH inhibitors.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)[7][8]
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Plate Preparation: In a 96-well black microplate, add a small volume (e.g., 10 µL) of each diluted test compound to triplicate wells. Include control wells containing only the vehicle (DMSO in assay buffer) for 100% enzyme activity and wells with a known potent sEH inhibitor as a positive control.
-
Enzyme Addition: Add a solution of recombinant human sEH to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the sEH enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Interpreting the SAR Data: A Hypothetical Analysis
Based on the general principles of sEH inhibition, a systematic SAR study of this compound would likely reveal the following trends:
-
N-Alkyl Chain Length: Varying the length of the N-octyl chain is expected to have a significant impact on potency. A systematic increase or decrease in chain length would likely identify an optimal length for fitting into the hydrophobic tunnel of the active site.
-
Substituents on the Phenyl Ring: Modification of the 5-chloro and 2-hydroxyl groups would probe the importance of electronic and hydrogen-bonding interactions in that region of the binding pocket. For instance, replacing the chloro group with other halogens or electron-withdrawing/donating groups would provide insights into the electronic requirements for optimal binding.
-
Propanediamide Linker: Altering the length and rigidity of the diamide linker could affect the spatial orientation of the two side groups, thereby influencing the overall binding affinity.
Conclusion
While specific, publicly available structure-activity relationship data for this compound is limited, its structural features strongly suggest it is a potent inhibitor of soluble epoxide hydrolase. By applying the established principles of sEH inhibitor design and utilizing standardized in vitro assays, a comprehensive SAR profile for this compound and its analogs can be readily established. The experimental framework provided in this guide offers a robust starting point for researchers aiming to validate and optimize this promising class of sEH inhibitors for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
This guide provides essential safety and logistical information for the proper disposal of N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide (CAS No. 1298023-69-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal, a principle often referred to as "cradle-to-grave" chemical management. This document is structured to provide a deep, technically-grounded framework for decision-making, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: The Primacy of the Safety Data Sheet (SDS)
Before any handling or disposal procedure, you are required to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS is the authoritative source for hazard identification, handling precautions, and disposal considerations. The guidance provided herein is based on the compound's chemical structure and established principles of hazardous waste management but must be verified against the specific data in the SDS.
Part 1: Presumptive Hazard Characterization and Risk Assessment
Based on its molecular structure, we can anticipate certain hazard characteristics for this compound. This presumptive analysis is a critical first step in risk assessment but is not a substitute for the SDS.
The key structural features are:
-
A Chlorinated Phenyl Group: This classifies the compound as a halogenated organic compound . Such compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants or toxic byproducts like dioxins if not incinerated at the correct temperature.[1][2][3] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have specific rules for the land disposal of halogenated organic compounds.[1]
-
A Hydroxyphenyl Group: This phenolic moiety may contribute to aquatic toxicity.[4]
-
An Octyl Chain and Propanediamide Core: These features contribute to its overall molecular weight and solubility characteristics. The compound is soluble in solvents like DMSO, DMF, and ethanol.
This initial analysis informs our approach to segregation and disposal, pointing us toward a hazardous waste stream designated for halogenated organics.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Parameter | Presumptive Classification & Rationale | Actionable Precaution & Disposal Consideration |
| Physical State | Solid (based on similar compounds) | Sweep up spills; avoid creating dust.[5] |
| Primary Hazard Class | Halogenated Organic Compound | Segregate into Halogenated Organic Waste Stream. Do not mix with non-halogenated solvents.[2][6] |
| Health Hazards | Potential for skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[5] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.[5] |
| Environmental Hazards | Potential for long-lasting harmful effects to aquatic life due to the chlorinated phenolic structure.[4] | Do not dispose of down the drain. [7][8] Prevent release into the environment.[4] |
| Reactivity | Likely stable under normal conditions. Incompatible with strong oxidizing agents.[9] | Store away from incompatible materials. Do not mix with other reactive waste streams.[8] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE) Confirmation
Before handling the waste, ensure you are wearing the appropriate PPE as dictated by your institution's policies and the compound's SDS.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Segregation
This is the most critical step to ensure safety and compliance. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated glassware, absorbent pads from spills) in a designated Halogenated Organic Waste container.[2][10]
-
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[2] Mixing them increases the volume of waste that must undergo this more expensive and specialized treatment.[6]
-
Crucially, DO NOT mix this waste with:
Step 3: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.
-
Container Requirements:
-
Must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Must be in good condition, with no leaks or cracks.
-
Must have a secure, tight-fitting lid. The container must be kept closed at all times except when actively adding waste.[7][10]
-
-
Labeling Protocol:
-
Label the container before adding any waste.[10]
-
The label must clearly state the words "Hazardous Waste" .[6]
-
List all chemical constituents by their full name (no formulas or abbreviations). For this specific waste, write: "Waste this compound" . If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").[10]
-
Indicate the approximate percentage of each component.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA pending pickup by your institution's Environmental Health & Safety (EH&S) department.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]
-
Secondary Containment: The waste container(s) should be placed within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12]
-
Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" wastes).[7]
Step 5: Scheduling Waste Pickup
Once the container is full or you are approaching the storage time limit (often 6-12 months), contact your institution's EH&S or equivalent department to schedule a waste pickup.[7][11] Follow their specific procedures for requesting collection.
Part 3: Spill Management Protocol
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent access to the spill area.
-
Consult the SDS: Refer to Section 6 (Accidental Release Measures) of the SDS for specific instructions.
-
Use Spill Kit: Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response line immediately.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the critical decision-making pathway for characterizing and disposing of chemical waste in a research setting.
Caption: Decision-Making Workflow for Chemical Waste Disposal.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. download.basf.com [download.basf.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
